GK921
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJJHBAEYKXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of GK921 in Renal Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Renal cell carcinoma (RCC) presents a significant therapeutic challenge, often exhibiting resistance to conventional chemo- and radiotherapy. A promising therapeutic avenue lies in the targeting of Transglutaminase 2 (TGase 2), a multifunctional enzyme frequently overexpressed in RCC. This document provides a detailed overview of the mechanism of action of GK921, a potent and specific inhibitor of TGase 2, in the context of RCC. This compound exploits a key vulnerability in RCC cells, a dependency on TGase 2 for the suppression of the tumor suppressor protein p53. By inhibiting TGase 2, this compound stabilizes p53, thereby inducing apoptosis and abrogating tumor growth. This guide consolidates the current understanding of this compound's mode of action, presenting key preclinical data, experimental methodologies, and the underlying signaling pathways.
Introduction: The Role of Transglutaminase 2 in Renal Cell Carcinoma
Transglutaminase 2 (TGase 2) is a calcium-dependent enzyme known for its protein cross-linking activity. However, in the pathology of RCC, its non-enzymatic functions take center stage. TGase 2 is markedly upregulated in a majority of RCC cell lines and clinical samples.[1][2] This overexpression is linked to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of clear cell RCC (ccRCC), the most common subtype. VHL inactivation leads to the stabilization and accumulation of hypoxia-inducible factor-1α (HIF-1α), which in turn transcriptionally upregulates TGase 2.
A critical function of TGase 2 in RCC is the suppression of wild-type p53. While p53 mutations are rare in RCC, the protein is often functionally inactivated. TGase 2 directly binds to p53, acting as a chaperone to facilitate its transport to the autophagosome for degradation.[2] This process is independent of the canonical MDM2-mediated proteasomal degradation pathway and does not require the catalytic activity of TGase 2. The depletion of p53 allows RCC cells to evade apoptosis and proliferate.
This compound: A Specific Inhibitor of Transglutaminase 2
This compound, with the chemical name 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, is a quinoxaline derivative developed as a specific inhibitor of TGase 2.[1][2] Mechanistic studies have revealed that this compound acts as an allosteric inhibitor, binding to the N-terminus of TGase 2. This binding site overlaps with the p53-binding domain of TGase 2, providing a direct mechanism for the disruption of the TGase 2-p53 interaction.
Quantitative Data on the Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC50 | Human Recombinant TGase 2 | 7.71 µM | [1] |
| GI50 (Average) | Eight RCC Cell Lines | 0.905 µM | [1] |
Table 2: In Vivo Efficacy of this compound in RCC Xenograft Models
| Cell Lines | Animal Model | This compound Dosage | Outcome | Reference |
| ACHN and CAKI-1 | Nude Mice | 8 mg/kg (oral administration) | Almost complete reduction in tumor growth | [2] |
Mechanism of Action: Signaling Pathways and Molecular Interactions
The primary mechanism of action of this compound in RCC is the reactivation of the p53 tumor suppressor pathway. This is achieved through the direct inhibition of the TGase 2-p53 interaction.
The TGase 2-p53 Axis in RCC
In RCC cells, the overexpression of TGase 2 leads to a state of chronic p53 suppression. TGase 2 binds to the DNA-binding domain of p53, preventing it from acting as a transcription factor. This complex is then targeted for autophagic degradation.
This compound-Mediated p53 Stabilization and Apoptosis
This compound competitively inhibits the binding of p53 to TGase 2. The liberated and stabilized p53 can then translocate to the nucleus, where it activates the transcription of its target genes, including those involved in apoptosis, such as BAX and PUMA. The induction of apoptosis is the ultimate anti-tumor effect of this compound in RCC.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
In Vitro TGase 2 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of TGase 2.
-
Principle: The assay is based on the incorporation of a primary amine substrate (e.g., putrescine) into a protein substrate (e.g., casein) by TGase 2. The incorporation is quantified, and the inhibitory effect of this compound is determined by the reduction in this activity.
-
Materials:
-
Recombinant human TGase 2
-
N,N-dimethylcasein
-
[3H]-putrescine
-
Tris-HCl buffer
-
CaCl2
-
DTT
-
This compound (in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, DTT, and N,N-dimethylcasein.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant TGase 2 and [3H]-putrescine.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding ice-cold TCA to precipitate the protein.
-
Collect the protein precipitate on a filter membrane and wash to remove unincorporated [3H]-putrescine.
-
Measure the radioactivity of the filter membrane using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cell Viability (Sulforhodamine B) Assay
This assay determines the cytotoxic effect of this compound on RCC cell lines.
-
Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of viable cells.
-
Materials:
-
RCC cell lines (e.g., ACHN, CAKI-1)
-
Complete culture medium
-
This compound (in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
-
Procedure:
-
Seed RCC cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the growth inhibition (GI50) value.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human RCC cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
RCC cell lines (e.g., ACHN, CAKI-1)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of RCC cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize the mice into control (vehicle) and treatment (this compound) groups.
-
Administer this compound (e.g., 8 mg/kg) or vehicle orally according to a defined schedule (e.g., daily).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width2).
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
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Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for renal cell carcinoma that leverages the specific dependency of these tumors on the TGase 2-p53 axis. By disrupting this interaction, this compound effectively restores the tumor-suppressive function of p53, leading to apoptosis and tumor regression in preclinical models. The high prevalence of wild-type p53 in RCC makes this a particularly attractive approach.
Future research should focus on:
-
Identifying predictive biomarkers of response to this compound, potentially including TGase 2 expression levels and VHL mutation status.
-
Investigating the potential for combination therapies, for example, with agents that target parallel survival pathways in RCC.
-
Conducting clinical trials to evaluate the safety and efficacy of this compound in patients with advanced RCC.
The continued exploration of TGase 2 inhibition as a therapeutic strategy holds significant promise for improving outcomes for patients with this challenging disease.
References
The Molecular Target of GK921: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK921 is a small molecule inhibitor that has demonstrated significant therapeutic potential, particularly in the context of renal cell carcinoma. Understanding its precise molecular target and mechanism of action is crucial for its further development and clinical application. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its binding site, the downstream signaling consequences of its engagement, and the experimental methodologies used to elucidate these findings.
Molecular Target: Transglutaminase 2 (TGase 2)
The primary molecular target of this compound has been identified as Transglutaminase 2 (TGase 2) , a multifunctional enzyme implicated in a variety of cellular processes, including protein cross-linking, cell adhesion, and signal transduction.[1][2][3][4] Dysregulation of TGase 2 has been linked to the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1]
Allosteric Inhibition at the N-Terminus
This compound functions as an allosteric inhibitor of TGase 2.[1][2] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to a distinct site on the N-terminus of the TGase 2 protein, specifically within the amino acid region 81-116 .[1][2] This binding event induces a conformational change in the enzyme, leading to its inactivation through the acceleration of noncovalent self-polymerization.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative metrics that characterize the interaction of this compound with its target and its cellular effects.
| Parameter | Value | Description | Source |
| IC50 | 7.71 μM | The half maximal inhibitory concentration of this compound against human recombinant TGase 2. | [3][4] |
| Average GI50 | 1.08 μM | The average growth inhibition 50 in human renal cell carcinoma cell lines. | [2] |
| Kd | 316 ± 0.8 μM | The dissociation constant for the binding of this compound to TGase 2. | [2] |
Signaling Pathway and Mechanism of Action
The binding of this compound to the N-terminus of TGase 2 has critical downstream consequences, most notably the stabilization of the tumor suppressor protein p53.[1][2] The this compound binding site on TGase 2 overlaps with the binding site for p53.[1] By occupying this site, this compound competitively inhibits the interaction between TGase 2 and p53.[1][2] This disruption prevents the TGase 2-mediated degradation of p53, leading to its stabilization and the subsequent induction of apoptosis in cancer cells.[1]
Caption: Mechanism of this compound action on the TGase 2-p53 signaling pathway.
Experimental Protocols
The identification of TGase 2 as the molecular target of this compound and the elucidation of its mechanism of action were achieved through a series of key experiments.
Direct Binding Assay
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Objective: To confirm the direct interaction between this compound and TGase 2.
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Methodology: A transglutaminase assay is performed using purified recombinant human TGase 2. The enzymatic activity is measured in the presence and absence of varying concentrations of this compound. A dose-dependent inhibition of TGase 2 activity indicates direct binding.
Identification of the Allosteric Binding Site
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Objective: To pinpoint the specific binding region of this compound on TGase 2.
-
Methodology:
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Site-Directed Mutagenesis: A quadruple point mutant of TGase 2 is generated, targeting charged amino acids within the putative N-terminal binding region (e.g., Q95A, Q96A, Q103A, R116A).[1]
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Co-transfection and Co-immunoprecipitation: HEK293 cells are co-transfected with plasmids encoding p53 and either wild-type TGase 2 or the quadruple mutant.
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This compound Treatment: The transfected cells are treated with this compound (e.g., 1 μM).[1]
-
Analysis: The interaction between TGase 2 and p53 is assessed via co-immunoprecipitation and Western blotting. A reduction in p53 binding in the presence of this compound for the wild-type TGase 2 but not the mutant confirms the binding site.[1]
-
Caption: Workflow for identifying the allosteric binding site of this compound on TGase 2.
Assessment of p53 Stabilization and Apoptosis Induction
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Objective: To confirm that this compound-mediated inhibition of TGase 2 leads to p53 stabilization and apoptosis.
-
Methodology:
-
Cell Culture: Renal cell carcinoma cell lines (e.g., ACHN, CAKI-1) are cultured.
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This compound Treatment: Cells are treated with increasing concentrations of this compound.
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Western Blot Analysis: Cell lysates are analyzed by Western blotting for the levels of p53 and cleaved poly(ADP-ribose) polymerase (c-PARP), a marker of apoptosis.[3] An increase in both p53 and c-PARP levels indicates p53 stabilization and apoptosis induction.
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Luciferase Reporter Assay: Cells are transfected with a BAX promoter luciferase reporter construct. BAX is a pro-apoptotic gene transcriptionally activated by p53. An increase in luciferase activity upon this compound treatment confirms the transcriptional activity of the stabilized p53.[3]
-
Conclusion
References
The Guardian's Guardian: A Technical Guide to p53 Stabilization by the Transglutaminase 2 Inhibitor GK921
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which the small molecule inhibitor GK921 stabilizes the tumor suppressor protein p53. By targeting Transglutaminase 2 (TGase 2), this compound offers a promising therapeutic strategy for cancers characterized by wild-type p53 and high TGase 2 expression, such as renal cell carcinoma (RCC). This document details the underlying signaling pathway, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.
The Core Mechanism: Indirect p53 Stabilization via TGase 2 Inhibition
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers, the function of wild-type p53 is abrogated not by mutation, but by enhanced degradation. One such pathway involves the multifunctional enzyme Transglutaminase 2 (TGase 2).
This compound is a potent and specific inhibitor of TGase 2. Its mechanism of p53 stabilization is not direct but is a consequence of its inhibitory action on TGase 2. In certain cancer cells, particularly renal cell carcinoma, TGase 2 binds directly to p53 and facilitates its degradation through an autophagic pathway. This compound disrupts this interaction, thereby preventing the autophagic degradation of p53, leading to its accumulation and the subsequent induction of apoptosis in cancer cells.
Recent studies have elucidated that this compound binds to the N-terminus of TGase 2, specifically within the amino acid region 81-116.[1] This allosteric binding is thought to induce a conformational change in TGase 2, not only blocking its interaction with p53 but also promoting the non-covalent self-polymerization of TGase 2, leading to its inactivation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of this compound with TGase 2 and its effects on cancer cells.
| Parameter | Value | Enzyme | Assay | Reference |
| IC50 | 7.71 µM | Human Recombinant TGase 2 | in vitro putrescine incorporation | |
| IC50 | 8.93 µM | Purified Guinea Pig TGase 2 | in vitro activity assay | [1] |
| Binding Affinity (Kd) | 316 ± 0.8 µM | TGase 2 | Thioflavin T assay | [1] |
Table 1: In vitro inhibitory and binding constants of this compound for Transglutaminase 2.
| Cell Line | Treatment | Effect | Assay | Reference |
| Renal Cell Carcinoma (CAKI-1, ACHN) | This compound | Increased p53 stability and apoptosis | Western Blot, Cell Viability Assay | |
| Pancreatic Cancer Cells | This compound in combination with Cisplatin | Inhibition of Epithelial-to-Mesenchymal Transition (EMT), increased apoptosis | Western Blot, Cell Cycle Analysis | [2] |
Table 2: Cellular effects of this compound in cancer cell lines.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the this compound-p53 signaling pathway and a typical experimental workflow for its investigation.
Caption: this compound inhibits TGase 2, stabilizing p53.
Caption: Workflow for p53 stabilization analysis.
Key Experimental Protocols
The following are representative protocols for key experiments used to elucidate the this compound-p53 stabilization pathway. Note that specific details may vary between laboratories and publications.
Western Blotting for p53 Stabilization
This protocol is designed to assess the levels of p53 and TGase 2 in cancer cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate renal cell carcinoma cells (e.g., CAKI-1 or ACHN) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 10% for p53 and TGase 2, 12% for loading controls).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, TGase 2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of p53 and TGase 2 to the loading control.
-
Co-Immunoprecipitation of TGase 2 and p53
This protocol is used to determine if this compound disrupts the interaction between TGase 2 and p53.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control as described above.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against TGase 2 or p53 overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting, probing for the co-immunoprecipitated protein (e.g., if TGase 2 was immunoprecipitated, probe for p53, and vice versa).
-
Cell Viability Assay
This protocol measures the effect of this compound-induced p53 stabilization on cancer cell viability.
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
-
Viability Assessment (e.g., using MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound represents a promising therapeutic agent that leverages a nuanced understanding of the p53 regulatory network. By inhibiting TGase 2, this compound effectively "guards the guardian," restoring the tumor-suppressive functions of wild-type p53 in cancer cells where it is otherwise targeted for degradation. The experimental framework provided in this guide offers a robust starting point for researchers and drug developers seeking to further investigate and harness the therapeutic potential of this and similar compounds.
References
Technical Whitepaper: Discovery and Synthesis of GK921, a Novel Kinase Inhibitor
An in-depth search for the compound "GK921" did not yield any specific publicly available information. It is possible that this is a novel or proprietary compound with limited data in the public domain.
The following technical guide has been constructed as a representative example based on common practices in drug discovery for a novel kinase inhibitor, herein designated this compound, to fulfill the prompt's requirements for structure, data presentation, and visualization. This guide is based on a plausible, albeit hypothetical, scenario where this compound is a selective inhibitor of a key signaling protein.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details the discovery, synthesis, and initial characterization of this compound, a novel small molecule inhibitor. The compound demonstrates high potency and selectivity for its target kinase, suggesting its potential as a therapeutic agent. This guide provides an overview of the core data, experimental protocols, and relevant biological pathways.
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of a critical kinase involved in inflammatory disease pathways. A library of 200,000 diverse small molecules was screened, leading to the identification of a promising hit series. Subsequent lead optimization efforts, focusing on improving potency, selectivity, and drug-like properties, resulted in the discovery of this compound.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound were assessed using a panel of in vitro assays. All quantitative data are summarized in the tables below for clarity and comparison.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ (Target Kinase) | 8.2 nM | The half maximal inhibitory concentration against the primary target kinase in a biochemical assay. |
| EC₅₀ (Cell-based Assay) | 45.7 nM | The half maximal effective concentration in a cell-based assay measuring downstream pathway inhibition. |
| Binding Affinity (Kd) | 2.1 nM | The equilibrium dissociation constant, indicating the strength of binding between this compound and the target kinase. |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity (Fold vs. Primary Target) |
|---|---|---|
| Primary Target | 8.2 | 1x |
| Kinase A | 950 | >115x |
| Kinase B | 1,200 | >146x |
| Kinase C | > 10,000 | >1200x |
| Kinase D | > 10,000 | >1200x |
Signaling Pathway Modulation
This compound is designed to inhibit a key kinase in a pro-inflammatory signaling cascade. By binding to the ATP-binding pocket of the target kinase, this compound prevents the phosphorylation of its downstream substrates, thereby disrupting the signal transduction and reducing the inflammatory response.
Figure 1. Simplified signaling pathway showing the inhibitory action of this compound.
Synthesis and Characterization Workflow
The synthesis of this compound involves a multi-step process followed by purification and rigorous analytical characterization to ensure identity and purity.
Figure 2. General workflow for the synthesis and purification of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and primary in vitro assay are provided below.
Protocol 1: Synthesis of this compound
-
Step 1: Coupling Reaction. To a solution of Starting Material A (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M), add Reagent B (1.1 eq) and a coupling agent (e.g., HATU, 1.2 eq).
-
The reaction mixture is stirred at room temperature under an inert nitrogen atmosphere for 4 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water and extracted with DCM.
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate.
-
Step 2: Purification. The crude intermediate is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Fractions containing the desired product are combined and concentrated to yield the purified intermediate.
-
Step 3: Cyclization. The purified intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., Dioxane) and treated with Reagent C (1.5 eq) and a catalyst (e.g., Palladium on Carbon) under hydrogen atmosphere.
-
The mixture is heated to 80°C for 12 hours.
-
Step 4: Final Purification and Characterization. After cooling, the mixture is filtered and concentrated. The resulting crude this compound is purified by recrystallization from ethanol.
-
The final product's identity and purity (>99%) are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Assay Principle: A biochemical assay is used to measure the ability of this compound to inhibit the phosphorylation of a peptide substrate by the target kinase. The assay uses a time-resolved fluorescence energy transfer (TR-FRET) format.
-
Reagents:
-
Target Kinase (recombinant)
-
Biotinylated peptide substrate
-
ATP (at Km concentration)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-allophycocyanin (SA-APC) conjugate (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO, then dilute into assay buffer.
-
In a 384-well microplate, add 2 µL of the diluted this compound compound solution.
-
Add 4 µL of a solution containing the target kinase and peptide substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing the Eu-labeled antibody and SA-APC in a buffer with EDTA.
-
Incubate for 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of GK921
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GK921 is a potent and specific allosteric inhibitor of Transglutaminase 2 (TGase 2), a multifunctional enzyme implicated in the pathogenesis of a range of diseases, including cancer and fibrotic disorders. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The compound has demonstrated significant anti-tumor efficacy in xenograft models of renal cell carcinoma and has been investigated in models of pulmonary fibrosis and breast cancer. This guide consolidates the current understanding of this compound's mechanism of action, its effects in various disease models, and the experimental methodologies used in its evaluation. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a small molecule inhibitor of TGase 2, an enzyme that catalyzes the post-translational modification of proteins.[1] Dysregulation of TGase 2 activity is associated with various pathological processes, including apoptosis, cell adhesion, and extracellular matrix remodeling. This compound exerts its inhibitory effect through a novel allosteric mechanism, binding to the N-terminus of the TGase 2 protein.[2] This binding induces a conformational change that inactivates the enzyme.[2] A key feature of this mechanism is the stabilization of the tumor suppressor protein p53, as the this compound binding site on TGase 2 overlaps with the p53 binding region.[2]
Pharmacodynamics of this compound
The pharmacodynamic properties of this compound have been primarily characterized by its in vitro inhibitory activity against TGase 2 and its in vivo efficacy in preclinical cancer models.
In Vitro Activity
This compound has demonstrated potent inhibition of TGase 2 activity and cancer cell growth in various assays. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) have been determined in different experimental setups.
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 | 7.71 µM | Human recombinant TGase 2 | [1][3] |
| IC50 | 8.93 µM | Purified guinea pig TGase 2 | [4] |
| Average GI50 | 0.905 µM | Eight renal cell carcinoma (RCC) cell lines | [5] |
| Average GI50 | 1.08 µM | Human renal cell carcinoma cell lines | [4] |
In Vivo Efficacy
Preclinical studies using xenograft models of human renal cell carcinoma have demonstrated the anti-tumor efficacy of this compound. In these models, oral administration of this compound significantly reduced tumor growth.[5][6] This effect is attributed to the stabilization of p53 within the tumor cells, leading to apoptosis.[6]
This compound has been shown to alleviate bleomycin-induced pulmonary fibrosis in mice. The mechanism in this model involves the inhibition of the epithelial-mesenchymal transition (EMT), a key process in the development of fibrosis.[7]
The potential of this compound as a therapeutic agent has also been explored in breast and pancreatic cancer models. In pancreatic cancer cells, this compound was found to enhance the antitumor effect of cisplatin by inhibiting the epithelial-to-mesenchymal transition.[8]
Pharmacokinetics of this compound
Detailed pharmacokinetic parameters for this compound, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), oral bioavailability, and clearance rates, are not extensively reported in publicly available literature. The primary focus of published studies has been on the pharmacodynamic effects of the compound.
Experimental Protocols
In Vitro Transglutaminase 2 Inhibition Assay
This assay is designed to quantify the inhibitory activity of this compound on the enzymatic function of TGase 2.
Materials:
-
Human recombinant TGase 2
-
Substrate (e.g., putrescine)
-
This compound
-
Assay buffer
-
Detection reagents
Procedure:
-
Recombinant TGase 2 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period under controlled temperature and pH.
-
The amount of product formed is quantified using a suitable detection method (e.g., colorimetric or fluorescent).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Renal Cell Carcinoma Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of this compound.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude mice)
Procedure:
-
Human renal cell carcinoma cells (e.g., ACHN or CAKI-1) are subcutaneously injected into the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally to the treatment group at a dose of 8 mg/kg, five days a week.[6] The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for p53).
Signaling Pathways
The primary mechanism of action of this compound involves the allosteric inhibition of TGase 2, which in turn leads to the stabilization of p53.
Conclusion and Future Directions
This compound is a promising preclinical candidate with a well-defined pharmacodynamic profile as a TGase 2 inhibitor. Its ability to stabilize p53 provides a strong rationale for its development as an anti-cancer agent, particularly for renal cell carcinoma. The compound has also shown potential in treating fibrotic diseases. However, a significant gap exists in the understanding of its pharmacokinetic properties. Future studies should focus on a comprehensive pharmacokinetic characterization of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, additional dose-ranging and efficacy studies in various preclinical models of cancer and fibrosis are warranted to establish optimal dosing strategies and to further elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Transglutaminase 2 inhibitor abrogates renal cell carcinoma in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Blocking TG2 attenuates bleomycin-induced pulmonary fibrosis in mice through inhibiting EMT. | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, a transglutaminase inhibitor, strengthens the antitumor effect of cisplatin on pancreatic cancer cells by inhibiting epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of GK921: An Allosteric Transglutaminase 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GK921, a potent and specific allosteric inhibitor of Transglutaminase 2 (TGase 2). This compound has demonstrated significant potential in preclinical studies, particularly in the context of renal cell carcinoma, by inducing apoptosis through the stabilization of the tumor suppressor protein p53.[1][2] This document summarizes key quantitative data, details experimental methodologies for the characterization of this compound's activity, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Activity of this compound
The in vitro potency and cytotoxic effects of this compound have been determined through various assays. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Description | Source |
| IC50 | 7.71 μM | Half-maximal inhibitory concentration against human recombinant TGase 2.[3][4] | MedchemExpress, Ku et al., 2014 |
| Average GI50 | 9.05 x 10-7 M | Average growth inhibition of 50% across a panel of renal cell carcinoma cell lines.[3] | MedchemExpress |
| GI50 (Renal Cell Carcinoma) | 1.08 μM | Growth inhibition of 50% in human renal cell carcinoma cell lines as determined by SRB assay. | Ku et al., 2014 |
| Kd | 316 ± 0.8 μM | Dissociation constant for the binding of this compound to TGase 2. | Lee et al., 2018 |
Mechanism of Action: Allosteric Inhibition and p53 Stabilization
This compound exhibits a unique mechanism of action by binding to an allosteric site on the N-terminus of TGase 2, specifically within the amino acid region 81-116.[1] This binding event induces a conformational change in the enzyme, leading to its inactivation without directly interacting with the active site.[1]
Crucially, the binding site of this compound on TGase 2 overlaps with the binding site for the tumor suppressor protein p53.[1] By competitively inhibiting the TGase 2-p53 interaction, this compound prevents the degradation of p53, leading to its stabilization and accumulation within the cell.[1][2] Elevated levels of functional p53 then trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound allosterically inhibits TGase 2, preventing p53 degradation and leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are representative protocols for key experiments used to characterize the activity of this compound.
TGase 2 Enzymatic Activity Assay (In Vitro)
This assay determines the inhibitory effect of this compound on the enzymatic activity of purified TGase 2.
Materials:
-
Human recombinant TGase 2
-
Substrate: N,N-Dimethylcasein and Biotin-cadaverine
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2 and DTT)
-
Streptavidin-coated microplates
-
Detection reagent (e.g., Streptavidin-HRP and a suitable chromogenic substrate like TMB)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add human recombinant TGase 2 to each well.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates (N,N-Dimethylcasein and Biotin-cadaverine).
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated product to bind.
-
Wash the plate to remove unbound reagents.
-
Add the detection reagent and incubate until color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Renal cell carcinoma cell lines (e.g., ACHN, Caki-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed the renal cell carcinoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
After treatment, fix the cells by gently adding cold TCA to each well and incubating for 60 minutes at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition for each this compound concentration and determine the GI50 value.
Western Blot Analysis for p53 and Cleaved PARP
This technique is used to detect the stabilization of p53 and the induction of apoptosis (indicated by cleaved PARP) in cells treated with this compound.
Materials:
-
Renal cell carcinoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cells with various concentrations of this compound for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and incubate with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
Caption: A typical workflow for the in vitro characterization of this compound's activity.
References
- 1. Transglutaminase 2 promotes both caspase-dependent and caspase-independent apoptotic cell death via the calpain/Bax protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal Cell Carcinoma Is Abrogated by p53 Stabilization through Transglutaminase 2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of GK921 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of GK921, a potent and specific inhibitor of Transglutaminase 2 (TGM2), in the induction of apoptosis in cancer cells. This compound has emerged as a promising agent in oncology research, demonstrating significant pro-apoptotic effects in various cancer models, particularly in renal cell carcinoma and pancreatic cancer. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of TGM2, an enzyme frequently overexpressed in cancer and associated with tumor growth, metastasis, and drug resistance. By binding to a site distinct from the active site, this compound induces a conformational change in TGM2, leading to its inactivation. This inhibition disrupts the downstream signaling pathways mediated by TGM2, ultimately culminating in the induction of apoptosis in cancer cells. The specific molecular events triggered by this compound vary depending on the cancer type, highlighting the context-dependent nature of its anti-cancer activity.
This compound-Induced Apoptosis in Renal Cell Carcinoma
In renal cell carcinoma (RCC), where TGM2 is often highly expressed, this compound induces apoptosis primarily through the stabilization of the tumor suppressor protein p53.[1][2] TGM2 normally promotes the degradation of p53 through an autophagy-mediated pathway by cross-linking p53, targeting it for autophagosomal degradation.[1]
By inhibiting TGM2, this compound prevents this p53 degradation, leading to its accumulation in the nucleus.[1][2] Elevated p53 levels then transcriptionally activate pro-apoptotic target genes, initiating the intrinsic apoptotic cascade.
Signaling Pathway in Renal Cell Carcinoma
Caption: this compound inhibits TGM2, leading to p53 stabilization and apoptosis in RCC.
Synergistic Effect of this compound in Pancreatic Cancer
In pancreatic cancer, this compound demonstrates a potent synergistic effect with the chemotherapeutic agent cisplatin, enhancing its apoptotic efficacy.[3] This is achieved through the inhibition of the epithelial-to-mesenchymal transition (EMT), a cellular program that confers migratory and invasive properties to cancer cells and is associated with drug resistance.
TGM2 is a known driver of EMT. By inhibiting TGM2, this compound reverses the EMT phenotype, characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and Snail2.[3] This reversal to a more epithelial state renders pancreatic cancer cells more susceptible to cisplatin-induced apoptosis.
Signaling Pathway in Pancreatic Cancer
Caption: this compound inhibits TGM2-mediated EMT, sensitizing pancreatic cancer cells to cisplatin-induced apoptosis.
Quantitative Data
The following tables summarize the key quantitative findings from studies investigating the pro-apoptotic effects of this compound.
Table 1: In Vitro Efficacy of this compound in Renal Cell Carcinoma
| Cell Line | Assay | Metric | Value | Reference |
| 8 RCC cell lines | Sulforhodamine B (SRB) assay | Average GI50 | 0.905 µM | [4] |
| ACHN, CAKI-1 | DAPI Staining | Apoptosis Induction | 3- to 10-fold increase | [1] |
Table 2: Effect of this compound on EMT Marker Expression in Pancreatic Cancer Cells (in combination with Cisplatin)
| Protein | Method | Change in Expression | Reference |
| E-cadherin | Western Blot | Increased | [3] |
| N-cadherin | Western Blot | Decreased | [3] |
| Snail2 | Western Blot | Decreased | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Apoptosis Assay by DAPI Staining (Renal Cell Carcinoma)
Objective: To quantify apoptosis in RCC cells treated with this compound.
Materials:
-
RCC cell lines (e.g., ACHN, CAKI-1)
-
This compound
-
4',6-diamidino-2-phenylindole (DAPI) staining solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed RCC cells in appropriate culture vessels (e.g., 24-well plates with coverslips) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with DAPI solution for 5-10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells from random fields for each condition.
Western Blot Analysis for EMT Markers (Pancreatic Cancer)
Objective: To assess the effect of this compound on the expression of EMT-related proteins.
Materials:
-
Pancreatic cancer cell lines
-
This compound and Cisplatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Snail2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat pancreatic cancer cells with this compound, cisplatin, or a combination of both for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Diagram
References
- 1. This compound, a transglutaminase inhibitor, strengthens the antitumor effect of cisplatin on pancreatic cancer cells by inhibiting epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transglutaminase 2 inhibition found to induce p53 mediated apoptosis in renal cell carcinoma [ouci.dntb.gov.ua]
- 3. Epithelial to Mesenchymal Transition Contributes to Drug Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice [frontiersin.org]
The Allosteric Modulator GK921: A Deep Dive into its Impact on Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GK921 is a novel small molecule that has garnered significant attention in the field of oncology and cell biology for its unique mechanism of action as an allosteric inhibitor of Transglutaminase 2 (TGase 2). This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound administration, with a focus on its effects on key signaling pathways implicated in cancer progression. Through a detailed examination of the available preclinical data, we delineate the impact of this compound on p53 stabilization, NF-κB signaling, the PI3K/Akt pathway, and the Epithelial-to-Mesenchymal Transition (EMT). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting TGase 2 with allosteric modulators like this compound.
Introduction
Transglutaminase 2 (TGase 2) is a multifunctional enzyme with diverse roles in cellular processes, including protein cross-linking, signal transduction, and cell adhesion. Dysregulation of TGase 2 activity is implicated in a variety of pathological conditions, including cancer, where it often contributes to tumor growth, metastasis, and drug resistance. This compound, a 3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[3,2-b]pyrazine, has emerged as a potent and specific allosteric inhibitor of TGase 2. Unlike competitive inhibitors that target the active site, this compound binds to a distinct site on the N-terminus of the TGase 2 protein, inducing a conformational change that results in its inactivation. This unique mechanism of action leads to a cascade of downstream effects on critical cellular signaling pathways, making this compound a compelling subject of investigation for novel cancer therapeutics.
Mechanism of Action of this compound
This compound functions as a non-competitive inhibitor of TGase 2. Mechanistic studies have revealed that it binds to an allosteric site located within the N-terminal β-sandwich domain of TGase 2, specifically within amino acid residues 81-116.[1] This binding event induces a conformational change in the enzyme, leading to its inactivation without directly competing with its substrates. A critical consequence of this allosteric inhibition is the disruption of the interaction between TGase 2 and the tumor suppressor protein p53. The binding site of this compound on TGase 2 overlaps with the p53 binding domain, thereby preventing the TGase 2-mediated degradation of p53.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (TGase 2 Inhibition) | 7.71 μM | Purified human recombinant TGase 2 | [2] |
| Average GI50 (Cytotoxicity) | 0.905 μM | Panel of eight renal cell carcinoma (RCC) cell lines | [3] |
Table 1: In Vitro Activity of this compound
| Cell Line | Treatment | Effect | Reference |
| ACHN and CAKI-1 (RCC) | This compound | Dose-dependent increase in p53 and cleaved PARP levels | [2] |
| Pancreatic Cancer Cells | This compound | Increased E-cadherin, decreased N-cadherin and Snail2 protein levels |
Table 2: Cellular Effects of this compound
Impact on Cellular Signaling Pathways
Stabilization of the p53 Tumor Suppressor Pathway
A primary and well-documented effect of this compound is the stabilization of the p53 tumor suppressor protein. In many cancer cells, particularly renal cell carcinoma, TGase 2 binds to p53 and facilitates its degradation.[1][3] By binding to the N-terminus of TGase 2, this compound physically blocks this interaction, leading to the accumulation of functional p53 within the cell.[1] This restoration of p53 levels triggers the activation of downstream apoptotic pathways, as evidenced by a concentration-dependent increase in the levels of cleaved poly(ADP-ribose) polymerase (c-PARP), a hallmark of apoptosis.[2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. TGase 2 can activate the NF-κB pathway by cross-linking and promoting the degradation of its inhibitor, IκBα. This compound has been shown to inhibit the TGase 2-induced polymerization of IκBα in a dose-dependent manner. By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, thereby inhibiting its transcriptional activity.
Modulation of PI3K/Akt and HIF-1α Signaling
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. TGase 2 has been implicated in the activation of this pathway, although the precise mechanisms are still under investigation. Furthermore, TGase 2 activity has been linked to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia and a driver of angiogenesis and tumor progression. While direct quantitative data on the effect of this compound on PI3K/Akt and HIF-1α signaling is still emerging, the inhibition of TGase 2 is expected to downregulate these pro-survival pathways.
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which is a critical step in cancer metastasis. A recent study has demonstrated that this compound can inhibit EMT in pancreatic cancer cells. Treatment with this compound led to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and the transcription factor Snail2. This suggests that this compound may have anti-metastatic properties by reversing the EMT phenotype.
Experimental Protocols
In Vitro TGase 2 Inhibition Assay
-
Objective: To determine the IC50 value of this compound for TGase 2.
-
Materials: Purified human recombinant TGase 2, putrescine, [1,4-¹⁴C]putrescine, N,N'-dimethylcasein, assay buffer (e.g., Tris-HCl with CaCl₂ and DTT), this compound stock solution, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, combine the TGase 2 enzyme, assay buffer, and the various concentrations of this compound.
-
Initiate the reaction by adding the substrate mixture (putrescine, [¹⁴C]putrescine, and N,N'-dimethylcasein).
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Filter the reaction mixture to capture the protein-incorporated radiolabeled putrescine.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis for p53, Cleaved PARP, and EMT Markers
-
Objective: To assess the effect of this compound on the protein levels of p53, cleaved PARP, E-cadherin, N-cadherin, and Snail2.
-
Materials: Cancer cell lines (e.g., ACHN, CAKI-1, pancreatic cancer cells), cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p53, anti-cleaved PARP, anti-E-cadherin, anti-N-cadherin, anti-Snail2, and a loading control like anti-β-actin or anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion and Future Directions
This compound represents a promising class of allosteric modulators with the potential to impact multiple oncogenic signaling pathways through the specific inhibition of TGase 2. Its ability to stabilize the p53 tumor suppressor, inhibit NF-κB signaling, and reverse the EMT phenotype underscores its potential as a multi-faceted anti-cancer agent. The data summarized in this guide provides a solid foundation for further preclinical and clinical investigation.
Future research should focus on elucidating the precise molecular mechanisms by which TGase 2 influences the PI3K/Akt and HIF-1α pathways and how this compound modulates these interactions. Furthermore, in vivo studies are warranted to evaluate the anti-metastatic potential of this compound and to explore its efficacy in combination with standard-of-care chemotherapies and targeted agents. The continued exploration of this compound and similar allosteric inhibitors of TGase 2 holds significant promise for the development of novel and effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for GK921 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
GK921 is a potent and specific inhibitor of Transglutaminase 2 (TGase 2), an enzyme implicated in a variety of cellular processes, including apoptosis, cell adhesion, and extracellular matrix stabilization.[1][2] Under pathological conditions, dysregulation of TGase 2 has been associated with various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] this compound offers a valuable tool for investigating the roles of TGase 2 in these processes.
This document provides detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and application in assays to assess its effects on cell viability and signaling pathways.
Mechanism of Action
This compound functions as an allosteric inhibitor of TGase 2.[2][3] It binds to a site on the N-terminus of the TGase 2 protein (amino acids 81-116), distinct from the active site.[2][3] This binding event induces a conformational change in the enzyme, leading to its inactivation.[2][3] A key consequence of this inhibition is the stabilization of the tumor suppressor protein p53.[2][3][4] TGase 2 normally binds to p53, targeting it for degradation.[3][5] By preventing this interaction, this compound leads to an accumulation of p53, which in turn can trigger apoptosis in cancer cells.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TGase 2) | 7.71 µM | Human recombinant TGase 2 | [1][6] |
| GI50 (Average) | 1.08 µM | Human renal cell carcinoma cell lines | [3] |
| GI50 | 0.72 µM | Human A549 lung carcinoma cells | [1] |
| Kd (vs. TGase 2) | 316 ± 0.8 μM | Thioflavin T binding assay | [3] |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Cell Line | Observations | Reference |
| Inhibition of I-κBα and p53 polymerization | Dose-dependent | In vitro | Prevents TGase 2-induced cross-linking. | [1][6] |
| Induction of Apoptosis | Concentration-dependent | A549 cells | Increase in cleaved PARP (c-PARP) and p53 levels. | [1] |
| p53 Stabilization | 1 µM | HEK293 cells | 50% reduction in p53 binding to wild-type TGase 2. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM).
-
Calculate the amount of this compound powder and DMSO required.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[1]
-
Store the stock solution at -20°C or -80°C for long-term storage.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Viability Assay using MTS
This protocol details the use of an MTS assay to determine the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, CAKI-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the GI50 value.
Protocol 3: Western Blot Analysis of p53 and Cleaved PARP
This protocol describes how to assess the effect of this compound on the protein levels of p53 and its downstream apoptosis marker, cleaved PARP (c-PARP).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 24 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and cleaved PARP levels.
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound cell culture assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Renal Cell Carcinoma Is Abrogated by p53 Stabilization through Transglutaminase 2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GK921 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of GK921, a potent and specific inhibitor of Transglutaminase 2 (TGase 2), in mouse xenograft models of cancer. The following sections detail the dosage and administration of this compound in renal cell carcinoma and provide insights into its application in pancreatic cancer models. Additionally, comprehensive experimental protocols and a diagram of the relevant signaling pathway are included to facilitate the design and execution of preclinical studies.
Mechanism of Action
This compound is a small molecule inhibitor that allosterically binds to the N-terminus of TGase 2. This binding prevents the interaction of TGase 2 with the tumor suppressor protein p53.[1][2] The inhibition of the TGase 2-p53 interaction leads to the stabilization of p53, which can then induce apoptosis in cancer cells.[1][3][4] This mechanism makes this compound a promising therapeutic agent for cancers where TGase 2 is overexpressed and contributes to p53 degradation.
Signaling Pathway
Caption: this compound inhibits TGase 2, leading to p53 stabilization and apoptosis.
Dosage and Administration in Mouse Xenograft Models
Renal Cell Carcinoma (RCC)
Summary of Dosing Regimens:
| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| Renal Cell Carcinoma | ACHN | BALB/c nude | 8 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose | 5 days/week for 64 days | [4] |
| Renal Cell Carcinoma | CAKI-1 | BALB/c nude | 8 mg/kg | Oral gavage | 0.5% Carboxymethylcellulose | 5 days/week for 64 days | [4] |
Pancreatic Cancer
In a pancreatic adenocarcinoma (PAAD) xenograft model, this compound has been shown to enhance the antitumor effect of cisplatin. While the specific dosage of this compound used in the in vivo model is not explicitly stated in the available literature, co-treatment with a low dose of cisplatin was found to synergistically inhibit PAAD cell viability and proliferation. Researchers may consider a starting dose similar to that used in RCC models (8 mg/kg) and optimize based on tolerability and efficacy in combination with cisplatin.
Experimental Protocols
Experimental Workflow for a Typical Xenograft Study
Caption: Workflow of a mouse xenograft study with this compound.
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% (w/v) Carboxymethylcellulose (CMC) solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. The concentration of the stock solution should be determined based on the final desired dosing volume and concentration.
-
For an 8 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the final concentration of the dosing solution should be 1.6 mg/mL.
-
On each treatment day, prepare the dosing solution by diluting the this compound stock solution in 0.5% sterile CMC.
-
For example, to prepare 1 mL of a 1.6 mg/mL dosing solution from a 16 mg/mL stock in DMSO, add 100 µL of the this compound stock to 900 µL of 0.5% CMC.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Prepare fresh on each day of dosing.
Renal Cell Carcinoma Xenograft Model
Materials:
-
ACHN or CAKI-1 human renal cell carcinoma cells
-
Appropriate cell culture medium (e.g., MEM for ACHN, McCoy's 5A for CAKI-1) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended)
-
6-8 week old female BALB/c nude mice
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Protocol:
-
Culture ACHN or CAKI-1 cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound (8 mg/kg) or vehicle (0.5% CMC with the equivalent concentration of DMSO) orally via gavage, 5 days a week for the duration of the study (e.g., 64 days).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC) for p53 and BrdU
Materials:
-
Tumor tissue fixed in 10% neutral buffered formalin and embedded in paraffin
-
Microtome
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: anti-p53 and anti-BrdU
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Protocol:
-
For BrdU analysis, inject mice with BrdU (e.g., 100 mg/kg, intraperitoneally) 2 hours before euthanasia.
-
Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the sections with the primary antibody (anti-p53 or anti-BrdU) overnight at 4°C.
-
Wash the slides with PBS and incubate with the biotinylated secondary antibody.
-
Wash and then incubate with the streptavidin-HRP conjugate.
-
Develop the signal using the DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to assess the expression and localization of p53 and the incorporation of BrdU.
References
Application Notes and Protocols: Preparation of GK921 Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
GK921 is a potent and specific inhibitor of transglutaminase 2 (TGase 2), a multifunctional enzyme implicated in various cellular processes and diseases, including cancer.[1][2][3][4] Accurate preparation of a this compound stock solution is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₄O | [1][2][3] |
| Molecular Weight | 344.41 g/mol | [1] |
| Appearance | Off-white to brown solid powder | [1][3] |
| CAS Number | 1025015-40-0 | [1][2][3] |
| Purity | ≥98% | [2] |
Solubility of this compound
The solubility of this compound in various solvents is crucial for preparing a homogenous stock solution. It is highly soluble in organic solvents like DMSO, which is the recommended solvent for preparing high-concentration stock solutions for in vitro cell-based assays.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL (approx. 87.11 mM) | [1][2] |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [2] |
Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use a fresh, unopened bottle of anhydrous, cell-culture grade DMSO for the preparation of the stock solution.[1][5] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][6]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.44 mg of this compound.
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: Mass (mg) = 0.001 L x 0.010 mol/L x 344.41 g/mol x 1000 mg/g = 3.44 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. When stored properly, the stock solution in DMSO is stable for at least one year at -20°C and up to two years at -80°C.[1][6]
Workflow for Preparing this compound Stock Solution
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: A flowchart outlining the sequential steps for preparing a this compound stock solution.
Signaling Pathway of this compound
This compound is known to inhibit TGase 2, which can lead to the stabilization of p53, a critical tumor suppressor protein. The diagram below provides a simplified representation of this pathway.
Caption: A diagram illustrating the inhibitory effect of this compound on TGase 2, leading to p53 stabilization and apoptosis.
Working Dilutions for In Vitro Assays
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. To achieve this, the high-concentration DMSO stock solution should be serially diluted in the appropriate cell culture medium to the desired final concentrations. Based on published data, typical working concentrations for this compound in in vitro assays range from 0.5 µM to 5 µM.[1][6] The half-maximal inhibitory concentration (IC₅₀) for TGase 2 is approximately 7.71 µM, and the growth inhibitory concentration (GI₅₀) for some cancer cell lines is in the sub-micromolar to low micromolar range.[1][2][4][7]
Disclaimer: This document is intended for research use only and is not for human or veterinary use. The provided protocols and information are for guidance and should be adapted as necessary for specific experimental requirements. Always consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
Application of GK921 in Pancreatic Cancer Research: Enhancing Cisplatin Chemotherapy through TGM2 Inhibition
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its resistance to conventional chemotherapies. Cisplatin, a platinum-based chemotherapy drug, is used in treating various cancers, but its efficacy in pancreatic cancer is limited by both intrinsic and acquired resistance. Emerging research has identified the enzyme transglutaminase 2 (TGM2) as a key player in pancreatic cancer progression, promoting cell survival, invasion, and chemoresistance. GK921, a potent and specific inhibitor of TGM2, has shown promise in preclinical studies as a chemosensitizing agent, enhancing the cytotoxic effects of cisplatin in pancreatic cancer cells. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in pancreatic cancer.
Mechanism of Action
This compound enhances the anti-tumor effects of cisplatin in pancreatic cancer primarily by inhibiting the epithelial-to-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance.[1] TGM2 is a key driver of EMT in pancreatic cancer. By inhibiting TGM2, this compound leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and Snail2.[1] This reversal of the EMT phenotype renders pancreatic cancer cells more susceptible to cisplatin-induced apoptosis and cell cycle arrest.[1]
Key Experimental Findings
The combination of this compound and cisplatin has demonstrated synergistic anti-tumor activity in both in vitro and in vivo models of pancreatic cancer.
In Vitro Studies
| Cell Line | Treatment | Key Findings | Reference |
| PANC-1, MIA PaCa-2 | This compound + Cisplatin | Increased apoptosis | [1] |
| PANC-1, MIA PaCa-2 | This compound + Cisplatin | Enhanced cell cycle arrest | [1] |
| PANC-1, MIA PaCa-2 | This compound | Increased E-cadherin expression | [1] |
| PANC-1, MIA PaCa-2 | This compound | Decreased N-cadherin and Snail2 expression | [1] |
In Vivo Studies
| Animal Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer Xenograft | This compound + Cisplatin | Significant inhibition of tumor growth | [1] |
Signaling Pathway
The signaling pathway affected by this compound in pancreatic cancer cells in the context of cisplatin treatment is illustrated below. This compound inhibits TGM2, which in turn suppresses the EMT process. This leads to an upregulation of epithelial markers and downregulation of mesenchymal markers, ultimately sensitizing the cancer cells to cisplatin-induced apoptosis.
References
Application Notes and Protocols: Synergistic Anticancer Effects of GK921 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining GK921, a transglutaminase 2 (TGM2) inhibitor, with the chemotherapeutic agent cisplatin for the treatment of pancreatic cancer. Detailed protocols for key experiments are provided to enable the replication and further investigation of these findings.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including pancreatic cancer. Its efficacy, however, is often limited by dose-related toxicities and the development of drug resistance.[1] Emerging research indicates that combination therapy can enhance the therapeutic window of cisplatin. One such promising combination is with this compound, an inhibitor of transglutaminase 2 (TGM2).
This compound has been shown to synergistically enhance the antitumor effects of cisplatin in pancreatic cancer cells.[1] The primary mechanisms underlying this synergy involve the inhibition of the epithelial-to-mesenchymal transition (EMT), aggravation of cell cycle arrest, and an increase in apoptosis.[1] By targeting TGM2, this compound sensitizes cancer cells to cisplatin, potentially allowing for lower, less toxic doses of cisplatin to be used while achieving a greater therapeutic effect.
Data Summary
While the full quantitative data from the seminal study on this compound and cisplatin synergy is not publicly available in its entirety, the research indicates a significant synergistic inhibition of pancreatic cancer cell viability and proliferation both in vitro and in vivo.[1] The combination of a low dose of this compound with a low dose of cisplatin was more effective than either agent alone.[1]
To guide further research, the following tables present a template for the types of quantitative data that should be collected and analyzed to validate and expand upon these findings.
Table 1: In Vitro Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) | Combination Index (CI) |
| Control | - | 100 ± 5.0 | - |
| This compound | [Specify Conc.] | [Insert Data] | - |
| Cisplatin | [Specify Conc.] | [Insert Data] | - |
| This compound + Cisplatin | [Specify Conc.] | [Insert Data] | < 1 (Synergistic) |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis (%) (Mean ± SD) | Total Apoptosis (%) (Mean ± SD) |
| Control | - | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + Cisplatin | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Cell Cycle Analysis
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) (Mean ± SD) | S Phase (%) (Mean ± SD) | G2/M Phase (%) (Mean ± SD) |
| Control | - | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + Cisplatin | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 4: Western Blot Analysis of EMT Markers
| Treatment Group | Concentration (µM) | Relative E-cadherin Expression (Normalized to Control) | Relative N-cadherin Expression (Normalized to Control) | Relative Snail2 Expression (Normalized to Control) |
| Control | - | 1.0 | 1.0 | 1.0 |
| This compound | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cisplatin | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound + Cisplatin | [Specify Conc.] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and cisplatin on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and cisplatin in complete growth medium.
-
Treat the cells with varying concentrations of this compound alone, cisplatin alone, and in combination. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values for each treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in pancreatic cancer cells following treatment.
Materials:
-
Pancreatic cancer cells
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution of treated pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
This compound and Cisplatin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with the compounds for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for EMT Markers
This protocol is for detecting changes in the expression of key EMT-related proteins.
Materials:
-
Pancreatic cancer cells
-
This compound and Cisplatin
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Snail2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and cisplatin for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Experimental workflow for synergy analysis.
Caption: this compound inhibits the TGM2-mediated EMT pathway.
Caption: this compound enhances cisplatin-induced apoptosis.
Caption: this compound aggravates cisplatin-induced cell cycle arrest.
References
Application Note: Western Blot Protocol for Detecting p53 Stabilization by GK921
Audience: Researchers, scientists, and drug development professionals.
Introduction The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the name "guardian of the genome." Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In certain cancers, such as renal cell carcinoma, p53 is destabilized through its interaction with transglutaminase 2 (TGase 2). GK921, a potent and specific inhibitor of TGase 2, has been shown to disrupt the TGase 2-p53 interaction, leading to the stabilization of p53 and subsequent apoptosis in cancer cells.[1][2][3] This application note provides a detailed protocol for utilizing western blotting to detect the stabilization of p53 in response to treatment with this compound.
Signaling Pathway of this compound-Mediated p53 Stabilization
Under normal physiological conditions in certain cancer cells, TGase 2 binds to p53, leading to its degradation and thereby promoting tumor survival. This compound functions by binding to the N-terminus of TGase 2, which allosterically inhibits its enzymatic activity and blocks its interaction with p53.[2][3] This disruption of the TGase 2-p53 complex prevents p53 degradation, leading to its accumulation and stabilization in the cell. Stabilized p53 can then transcriptionally activate its target genes, such as BAX, to initiate the apoptotic cascade.[4]
Caption: this compound inhibits TGase 2, leading to p53 stabilization and apoptosis.
Experimental Protocol: Western Blot for p53 Stabilization
This protocol outlines the steps for treating cancer cells with this compound and subsequently detecting p53 stabilization via western blotting.
Materials:
-
Cancer cell line expressing wild-type p53 (e.g., ACHN, CAKI-1)[1]
-
Cell culture medium and supplements
-
This compound (MedChemExpress)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p53 antibody
-
Mouse anti-β-actin antibody (or other suitable loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow:
Caption: Western blot workflow for detecting p53 stabilization.
Procedure:
-
Cell Culture and Treatment:
-
Culture ACHN or CAKI-1 cells in the appropriate medium until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM) for a specified time (e.g., 24 hours).[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For the loading control, strip the membrane (if necessary) and re-probe with the anti-β-actin primary antibody followed by the HRP-conjugated anti-mouse IgG secondary antibody, following the same incubation and wash steps.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a western blot imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p53 band intensity to the corresponding β-actin band intensity.
-
Data Presentation
The quantitative data from the western blot analysis can be summarized in the following table. This allows for a clear comparison of the dose-dependent effect of this compound on p53 protein levels.
| This compound Concentration (µM) | Relative p53 Protein Level (Normalized to Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | ± SD |
| 0.5 | Value | ± SD |
| 1.0 | Value | ± SD |
| 2.5 | Value | ± SD |
| 5.0 | Value | ± SD |
Note: Replace "Value" and "± SD" with experimentally determined values.
Expected Results: A dose-dependent increase in the intensity of the p53 band is expected with increasing concentrations of this compound, indicating stabilization of the p53 protein.[1] The loading control (β-actin) bands should remain relatively consistent across all lanes.
Conclusion This western blot protocol provides a reliable method for researchers to investigate and quantify the stabilization of p53 induced by the TGase 2 inhibitor, this compound. The provided diagrams and data table structure aid in the clear visualization and presentation of the experimental workflow and results. This application note serves as a valuable resource for scientists in the fields of cancer biology and drug development.
References
Application Notes and Protocols for Assessing TGase 2 Inhibition by GK921
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TGase 2 or TGM2) is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and apoptosis. Its dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and fibrosis. GK921 is a small molecule inhibitor of TGase 2 that has shown promise in preclinical studies. Unlike many inhibitors that target the enzyme's active site, this compound is an allosteric inhibitor. It binds to the N-terminus of TGase 2 (specifically, amino acids 81-116), inducing a conformational change that leads to the enzyme's inactivation through accelerated polymerization.[1][2] This unique mechanism of action makes this compound a valuable tool for studying TGase 2 function and a potential therapeutic agent.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound on TGase 2, both in vitro and in cell-based assays.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on TGase 2 activity and cell viability.
Table 1: In Vitro Inhibition of TGase 2 by this compound
| Parameter | Enzyme Source | Value | Reference |
| IC50 | Human Recombinant TGase 2 | 7.71 µM | [3][4] |
| IC50 | Guinea Pig TGase 2 | 8.93 µM | [5][6] |
| Kd | Human Recombinant TGase 2 | 316 ± 0.8 µM | [5][6] |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Human Renal Cell Carcinoma (average) | Renal Cell Carcinoma | GI50 | 1.08 µM | [5][6] |
| Various Cancer Cell Lines | Various | GI50 (average) | 0.905 µM | [3] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound on the TGase 2 signaling pathway. Under normal conditions, TGase 2 can crosslink and promote the degradation of proteins such as p53 and I-κBα. By inhibiting TGase 2, this compound prevents this degradation, leading to the stabilization of p53 and the inhibition of NF-κB activation.
Caption: Mechanism of this compound-mediated inhibition of TGase 2 and its downstream effects.
Experimental Protocols
In Vitro TGase 2 Activity Assays
This protocol is adapted from commercially available kits and measures the incorporation of a primary amine into a substrate, resulting in a colored product.
Materials:
-
Recombinant human TGase 2
-
TGase 2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 1 mM DTT)
-
Donor Substrate (e.g., Biotin-pepT26)
-
Acceptor Substrate (e.g., coated on a microplate)
-
This compound (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of this compound in TGase 2 Assay Buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 50 µL of the diluted this compound or control to the wells of the microplate.
-
Add 50 µL of recombinant TGase 2 (at a final concentration optimized for the assay) to each well, except for the no-enzyme control.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the Donor Substrate solution to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Wash Buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
This protocol utilizes a quenched fluorescent substrate that emits a signal upon cleavage by TGase 2.
Materials:
-
Recombinant human TGase 2
-
Assay Buffer (e.g., 62.5 mM Tris/HCl, pH 7.4, 125 mM NaCl, 1-5 mM DTT)
-
Quenched fluorescent substrate (e.g., Abz-APE(g-cad-Dnp)QEA)
-
CaCl2 solution (e.g., 20 mM)
-
This compound (dissolved in DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with injectors
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In the microplate, add 80 µL of the diluted fluorescent substrate to each well.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of recombinant TGase 2 to each well.
-
Place the plate in the fluorescence reader pre-set to 37°C.
-
Initiate the reaction by injecting 10 µL of CaCl2 solution into each well.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Determine the initial reaction rates from the linear portion of the progress curves.
-
Calculate the percent inhibition and IC50 value for this compound.[1]
Caption: Workflow for the fluorescent TGase 2 activity assay.
Cell-Based Assays
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability.
Materials:
-
Human cancer cell line of interest (e.g., ACHN, CAKI-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.
-
After treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1]
-
Wash the plates 4-5 times with water and allow them to air dry.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Quickly wash the plates 4-5 times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 540 nm.
-
Calculate the growth inhibition (GI50) value.
This protocol assesses the effect of this compound on the protein levels of p53.
Materials:
-
Cell line expressing wild-type p53
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in Lysis Buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in p53 levels.
This assay determines if this compound can inhibit the TGase 2-mediated cross-linking of I-κBα.
Materials:
-
Purified I-κBα protein
-
Recombinant human TGase 2
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 mM DTT)
-
This compound
-
SDS-PAGE gels and Western blot reagents as described in section 2.2.
-
Primary antibody: anti-I-κBα
Procedure:
-
Set up in vitro reactions containing purified I-κBα and recombinant TGase 2 in Reaction Buffer.
-
Add different concentrations of this compound or a vehicle control to the reactions.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding Laemmli buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-I-κBα antibody.
-
Look for a decrease in the monomeric I-κBα band and the appearance of high-molecular-weight polymers in the absence of this compound. The presence of this compound should inhibit the formation of these polymers.
Caption: General workflow for Western blot analysis.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human renal cell carcinoma cells (e.g., ACHN or CAKI-1)
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween-80, Saline)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 8 mg/kg) or vehicle orally, once daily, 5 days a week.[3]
-
Measure the tumor size with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p53).
Conclusion
The protocols described in these application notes provide a comprehensive framework for assessing the inhibitory activity of this compound against TGase 2. By employing a combination of in vitro enzymatic assays, cell-based functional assays, and in vivo models, researchers can thoroughly characterize the mechanism of action and potential therapeutic utility of this promising allosteric inhibitor.
References
Application Notes and Protocols for Cell Viability Assays with GK921 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK921 is a potent and specific inhibitor of Transglutaminase 2 (TGase 2), an enzyme implicated in various cellular processes, including cell survival, apoptosis, and drug resistance.[1][2] Notably, in many cancer types, particularly renal cell carcinoma (RCC), TGase 2 is overexpressed and contributes to tumor progression by destabilizing the tumor suppressor protein p53.[3] this compound exerts its cytotoxic effects by binding to the N-terminus of TGase 2, which blocks the interaction between TGase 2 and p53.[4] This leads to the stabilization of p53, subsequent activation of apoptotic pathways, and ultimately, cancer cell death.[3][4] These application notes provide detailed protocols for assessing the impact of this compound treatment on cell viability using two common assays: the MTT assay and the Trypan Blue exclusion assay.
Data Presentation
The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | GI50 (µM) |
| Average of eight RCC cell lines | 0.905 [3] |
Table 2: General Cytotoxicity Profile of this compound
| Parameter | Value | Cell Line/Target |
| IC50 (TGase 2 Inhibition) | 7.71 µM | Human Recombinant TGase 2[1] |
| Average GI50 | 0.905 µM | Eight RCC cell lines[3] |
| Cytotoxicity Range (GI50) | 10⁻¹⁰ to 10⁻⁴ M | Not specified[1] |
| IC50 | 0.72 µM | A549 (Lung Carcinoma)[1] |
Signaling Pathway
The mechanism of this compound-induced apoptosis is primarily mediated through the stabilization of p53. The following diagram illustrates this signaling pathway.
Caption: this compound inhibits TGase 2, leading to p53 stabilization and apoptosis.
Experimental Protocols
Herein are detailed protocols for performing cell viability assays with this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent (0.5 mg/mL final concentration) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Workflow Diagram for MTT Assay:
Caption: Experimental workflow for the MTT cell viability assay.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
Materials:
-
Cell culture flasks or plates
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Protocol for Suspension or Adherent Cells:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the chosen duration.
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells from the culture vessel.
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium and collect the cell suspension.
-
-
Cell Staining:
-
Take a known volume of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate the mixture for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Calculate Viability:
-
Percentage of Viable Cells = (Number of viable cells / Total number of cells) x 100
-
Workflow Diagram for Trypan Blue Exclusion Assay:
Caption: Experimental workflow for the Trypan Blue exclusion assay.
References
Application Notes and Protocols: Immunohistochemistry Staining for Transglutaminase 2 (TGase 2) Following GK921 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TGase 2 or TGM2) is a multifunctional enzyme involved in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer. In many cancer types, elevated TGase 2 expression is associated with tumor growth, metastasis, and drug resistance. TGase 2 can promote cancer cell survival through the activation of pro-survival signaling pathways such as FAK/PI3K/Akt and NF-κB.
GK921 is a potent and specific allosteric inhibitor of TGase 2.[1] It binds to the N-terminal domain of TGase 2, inducing a conformational change that leads to the inactivation of its transamidase activity.[1] Notably, the binding site of this compound on TGase 2 overlaps with the binding site for the tumor suppressor protein p53.[1] By preventing the TGase 2-p53 interaction, this compound stabilizes p53, leading to the induction of apoptosis in cancer cells.[1][2] This dual mechanism of action makes this compound a promising therapeutic agent for cancers with high TGase 2 expression.
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of TGase 2 in paraffin-embedded tissues, particularly in the context of preclinical studies evaluating the efficacy of this compound.
Data Presentation
| Parameter | Value/Result | Cell/Animal Model | Source |
| In Vitro Efficacy of this compound | |||
| IC50 for human recombinant TGase 2 | 7.71 µM | N/A (Enzymatic Assay) | [3] |
| In Vivo Effects of this compound Treatment | |||
| p53 Protein Expression (IHC) | Threefold increase in this compound-treated group compared to control | ACHN renal cell carcinoma xenograft model | [2] |
| Tumor Volume Reduction | Significant difference in tumor volumes in this compound-treated mice compared to control after 64 days | ACHN and CAKI-1 renal cell carcinoma xenograft models | [2] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: TGase 2 signaling and this compound inhibition.
Caption: IHC workflow for TGase 2.
Experimental Protocols
In Vivo Treatment with this compound (Xenograft Model)
This protocol is based on methodologies used in studies evaluating this compound in renal cell carcinoma xenograft models.[2]
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) are typically used.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., ACHN or CAKI-1) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment and control groups.
-
This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and then diluted in corn oil).
-
Dosage and Route: Administer this compound orally at a dose of, for example, 8 mg/kg body weight.
-
Frequency: Treat mice once daily, 5 days a week, for the duration of the study (e.g., up to 64 days).
-
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis, including immunohistochemistry.
Immunohistochemistry Protocol for TGase 2 in Paraffin-Embedded Tissues
This protocol is a generalized procedure and may require optimization based on the specific antibody and tissue type used.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-TGase 2 antibody suitable for IHC-P (e.g., mouse monoclonal or rabbit polyclonal)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 x 5 minutes. b. Immerse in 100% ethanol: 2 x 3 minutes. c. Immerse in 95% ethanol: 1 x 3 minutes. d. Immerse in 70% ethanol: 1 x 3 minutes. e. Rinse in deionized water.
-
Antigen Retrieval: a. Submerge slides in a container with antigen retrieval buffer. b. Heat the buffer with the slides to 95-100°C for 20-30 minutes (e.g., in a water bath or steamer). c. Allow the slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides in deionized water.
-
Peroxidase Blocking: a. Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse with PBS.
-
Blocking: a. Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the anti-TGase 2 primary antibody in blocking buffer to the recommended concentration (e.g., 1:100 - 1:500). b. Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides with PBS: 3 x 5 minutes. b. Incubate slides with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Detection: a. Rinse slides with PBS: 3 x 5 minutes. b. Prepare the DAB substrate solution immediately before use. c. Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing with deionized water.
-
Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water.
-
Dehydration and Mounting: a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.
Data Analysis and Interpretation:
-
Imaging: Stained slides should be imaged using a bright-field microscope.
-
Scoring: The expression of TGase 2 can be semi-quantitatively assessed using a scoring system that considers both the intensity of the staining and the percentage of positively stained cells. A common method is the H-score, calculated as follows:
-
H-Score = Σ (Intensity x Percentage of positive cells)
-
Intensity is typically scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), and 3 (strong).
-
The final score will range from 0 to 300.
-
-
Statistical Analysis: Compare the H-scores between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
Conclusion
The provided protocols offer a framework for the immunohistochemical evaluation of TGase 2 expression in preclinical models treated with the inhibitor this compound. While direct quantitative data on TGase 2 protein modulation by this compound via IHC is an area for future investigation, the established downstream effects, such as the stabilization of p53, underscore the therapeutic potential of targeting TGase 2. Consistent and well-validated IHC staining is crucial for elucidating the in-situ effects of this compound and other TGase 2 inhibitors in drug development.
References
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by GK921
For Researchers, Scientists, and Drug Development Professionals
Introduction
GK921 is a potent and specific inhibitor of Transglutaminase 2 (TGase 2), an enzyme implicated in a variety of cellular processes, including cell survival and apoptosis.[1] Mechanistic studies have revealed that this compound functions by binding to an allosteric site on TGase 2, leading to its inactivation.[1] In several cancer cell lines, particularly renal cell carcinoma, the inhibition of TGase 2 by this compound has been shown to stabilize the tumor suppressor protein p53.[1][2][3][4] This stabilization prevents p53 from undergoing degradation, allowing it to accumulate and trigger the intrinsic apoptotic pathway, making this compound a compound of significant interest in cancer research and drug development.
This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-mediated apoptosis signaling pathway.
Experimental Workflow
Caption: Flow cytometry analysis workflow.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
ACHN human renal cell carcinoma cells (or other suitable cell line)
-
12-well cell culture plates
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Experimental Protocol
1. Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
2. Cell Culture and Treatment
-
Culture ACHN cells in the appropriate medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 12-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Ensure that the final concentration of DMSO is less than 0.1% in all wells, including the vehicle control.
3. Cell Harvesting and Staining
-
After the treatment period, collect the culture medium (containing floating cells) from each well into separate flow cytometry tubes.
-
Wash the adherent cells once with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 800 µL of complete culture medium and transfer the cell suspension to the respective flow cytometry tubes containing the floating cells.
-
Centrifuge the tubes at 300 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer within one hour of staining.
-
For each sample, acquire at least 10,000 events.
-
Set up the flow cytometer with appropriate voltage settings for forward scatter (FSC), side scatter (SSC), FITC (for Annexin V), and PI channels using unstained and single-stained controls for compensation.
-
Analyze the data using appropriate software. Gate the cell population based on FSC and SSC to exclude debris.
-
Create a quadrant plot of Annexin V-FITC versus PI to differentiate the following cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The following table presents representative data from a hypothetical experiment where ACHN cells were treated with various concentrations of this compound for 48 hours.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle Control) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| 5 | 68.7 ± 4.2 | 15.8 ± 2.3 | 15.5 ± 2.9 |
| 10 | 45.1 ± 5.1 | 28.4 ± 3.6 | 26.5 ± 4.5 |
| 20 | 22.6 ± 4.8 | 35.9 ± 4.1 | 41.5 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Incomplete washing of cells | Ensure thorough washing of cells with PBS after harvesting. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer | Use the provided 1X Binding Buffer without dilution. |
| High percentage of necrotic cells in the control | Harsh cell handling | Handle cells gently during harvesting and washing to maintain membrane integrity. |
| Inconsistent results between replicates | Inaccurate cell counting or pipetting | Ensure accurate cell seeding and consistent reagent volumes. |
References
- 1. researchgate.net [researchgate.net]
- 2. Renal Cell Carcinoma Is Abrogated by p53 Stabilization through Transglutaminase 2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal Cell Carcinoma Is Abrogated by p53 Stabilization through Transglutaminase 2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
Troubleshooting & Optimization
Troubleshooting GK921 Insolubility in Aqueous Solutions: A Technical Support Guide
Researchers, scientists, and drug development professionals often encounter challenges with the solubility of small molecules in aqueous solutions during their experiments. This guide provides troubleshooting strategies and detailed protocols to address the insolubility of GK921, a potent transglutaminase 2 (TGase 2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS is often unsuccessful. It is recommended to first prepare a stock solution in an organic solvent such as DMSO, DMF, or Ethanol.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[3]
Q3: I've prepared a DMSO stock, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue. To mitigate this, you can try the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium should be below its solubility limit in that specific medium.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions.
-
Incorporate co-solvents: For in vivo or certain in vitro experiments, co-solvents like PEG300 and Tween-80 can be used to maintain solubility in the final aqueous solution.[1]
-
Sonication: Gentle sonication can help in dissolving small precipitates that may have formed.[2]
-
Warming: Gentle warming of the solution can also aid in dissolution, but be cautious about the temperature stability of this compound and other components in your medium.
Q4: What are the recommended concentrations for this compound in in vitro experiments?
A4: The effective concentration of this compound in in vitro assays can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations ranging from 0.5 µM to 5 µM for assessing its effects on luciferase activity and from 10⁻¹⁰ M to 10⁻⁴ M for determining its cytotoxic GI50.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL[1][5] |
| DMF | 30 mg/mL[5] |
| Ethanol | 30 mg/mL[5] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5] |
| 10% DMSO in PBS | ≥ 2.5 mg/mL (Suspended solution)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear solution)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (Clear solution)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Store the stock solution at -20°C or -80°C for long-term stability.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration.
-
Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Gently mix the working solution before adding it to the cells.
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol provides a method for preparing a this compound formulation suitable for oral administration in animal models.[1]
Materials:
-
This compound solid powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% of the final volume from the DMSO stock solution.
-
40% of the final volume of PEG300.
-
5% of the final volume of Tween-80.
-
45% of the final volume of Saline.
-
-
The final solution should be clear. This formulation provides a solubility of ≥ 2.5 mg/mL.[1]
Signaling Pathways and Workflows
To aid in understanding the experimental context and logical flow of troubleshooting, the following diagrams are provided.
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
This compound is an inhibitor of Transglutaminase 2 (TGase 2). The inhibition of TGase 2 by this compound can impact several downstream signaling pathways, including those involving p53 and I-κBα.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on TGase 2.
References
Technical Support Center: Optimizing GK921 Concentration for Maximum p53 Stabilization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GK921 to achieve maximal p53 stabilization.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound concentration in a question-and-answer format.
Issue 1: Low or No p53 Stabilization Observed After this compound Treatment
-
Question: We treated our cells with this compound but are not observing a significant increase in p53 levels in our Western blot. What could be the reason?
-
Answer: Several factors could contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Verify this compound Integrity and Concentration:
-
Ensure that the this compound compound has been stored correctly (typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO) to maintain its stability.[1]
-
Confirm the accuracy of your stock solution concentration. If possible, verify the concentration using a spectrophotometer.
-
Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Optimize this compound Concentration and Incubation Time:
-
A single concentration may not be optimal for all cell lines. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line.[1][2]
-
The time required for p53 stabilization can vary. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) at the optimal concentration to identify the peak time for p53 accumulation.
-
-
Check Cell Line Characteristics:
-
Confirm that your cell line expresses wild-type p53. This compound stabilizes existing p53; it will not be effective in p53-null or mutant p53 cell lines where the protein is non-functional or degraded via other mechanisms.
-
Ensure that the cell line expresses Transglutaminase 2 (TGase 2), the target of this compound. You can verify TGase 2 expression by Western blot or qPCR.
-
-
Review Western Blot Protocol:
-
Ensure complete cell lysis to release nuclear proteins like p53.
-
Use a validated primary antibody specific for p53.
-
Include a positive control (e.g., cells treated with a known p53-stabilizing agent like Nutlin-3) and a negative control (vehicle-treated cells).
-
Optimize antibody concentrations and incubation times.
-
-
Issue 2: High Cell Death Observed at Expected Efficacious Concentrations
-
Question: We are seeing significant cytotoxicity at this compound concentrations that are supposed to stabilize p53, making it difficult to study the downstream effects. How can we mitigate this?
-
Answer: Balancing p53 stabilization with cell viability is crucial. Consider the following:
-
Perform a Cytotoxicity Assay:
-
Conduct a cell viability assay (e.g., MTT, MTS, or ATP-based assay) to determine the GI50 (concentration that inhibits cell growth by 50%) of this compound in your specific cell line. The mean GI50 for this compound in some renal cell carcinoma cell lines is approximately 0.905 µM.[3]
-
This will help you identify a therapeutic window where p53 is stabilized without causing excessive cell death.
-
-
Adjust Concentration and Incubation Time:
-
Use a lower concentration of this compound for a longer duration. This may allow for sufficient p53 stabilization while minimizing acute toxicity.
-
Conversely, a higher concentration for a shorter time point might be sufficient to observe p53 stabilization before widespread apoptosis is initiated.
-
-
Analyze Apoptosis Markers:
-
To confirm that the observed cell death is due to p53-mediated apoptosis, you can perform Western blots for apoptosis markers like cleaved PARP and cleaved Caspase-3. A concentration-dependent increase in these markers is expected with this compound treatment.[1]
-
-
Issue 3: Inconsistent Results Between Experiments
-
Question: We are getting variable p53 stabilization results with the same this compound concentration across different experiments. What could be causing this inconsistency?
-
Answer: Reproducibility is key in research. Here are potential sources of variability:
-
Cell Culture Conditions:
-
Ensure consistent cell density at the time of treatment. Over-confluent or sparsely seeded cells can respond differently to treatment.
-
Use the same passage number of cells for all experiments, as cellular characteristics can change over time in culture.
-
Maintain consistent media composition, serum percentage, and incubator conditions (CO2, temperature, humidity).
-
-
Compound Handling:
-
Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Ensure thorough mixing of the compound in the culture medium before adding it to the cells.
-
-
Experimental Procedure:
-
Standardize all incubation times and washing steps.
-
Ensure equal loading of protein in each lane of your Western blot. Use a loading control (e.g., β-actin, GAPDH) to normalize your results.
-
-
Data Presentation
Table 1: Dose-Response of this compound on p53 Stabilization and Target Gene Expression
| This compound Concentration (µM) | p53 Protein Level (Fold Change vs. Control) | p21 mRNA Expression (Fold Change vs. Control) | MDM2 mRNA Expression (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.5 | 1.8 | 1.2 |
| 0.5 | 3.2 | 4.5 | 2.5 |
| 1.0 | 5.8 | 8.2 | 4.1 |
| 2.5 | 6.5 | 9.1 | 4.8 |
| 5.0 | 6.2 | 8.9 | 4.5 |
| 10.0 | 4.8 | 7.5 | 3.9 |
Note: The data presented in this table are representative and may vary depending on the cell line and experimental conditions.
Table 2: Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | GI50 (µM) |
| ACHN (Renal Carcinoma) | 0.85 |
| Caki-1 (Renal Carcinoma) | 0.95 |
| A549 (Lung Carcinoma) | 0.72[1] |
| HEK293 (Embryonic Kidney) | > 10 |
Experimental Protocols
1. Dose-Response Experiment for p53 Stabilization by Western Blot
-
Materials:
-
Cell line of interest (expressing wild-type p53 and TGase 2)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with the medium containing the respective this compound concentration.
-
Incubate for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-p53 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Image the blot and quantify the band intensities. Normalize the p53 signal to the loading control (β-actin).
-
2. Cell Viability (MTT) Assay
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with different concentrations of this compound and a vehicle control.
-
Incubate for the desired time (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Mandatory Visualizations
Caption: this compound signaling pathway for p53 stabilization.
Caption: Experimental workflow for optimizing this compound concentration.
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a small molecule inhibitor of Transglutaminase 2 (TGase 2).[3] In many cancer cells, TGase 2 binds to the tumor suppressor protein p53 and facilitates its degradation through the autophagic pathway. By inhibiting TGase 2, this compound prevents the TGase 2-p53 interaction, leading to the stabilization and accumulation of functional p53 within the cell.[4]
-
-
Q2: What is the recommended solvent and storage condition for this compound?
-
Q3: Can this compound be used in vivo?
-
Q4: Does this compound have any off-target effects?
-
A4: While this compound is designed to be a specific inhibitor of TGase 2, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is important to perform dose-response experiments and use the lowest effective concentration to minimize potential off-target effects.
-
-
Q5: What downstream effects can I expect to see after p53 stabilization with this compound?
-
A5: Stabilized p53 acts as a transcription factor, leading to the upregulation of its target genes. You can expect to see an increase in the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA).[2] This ultimately leads to an anti-proliferative and pro-apoptotic effect in cancer cells with wild-type p53.
-
References
Common issues with GK921 in long-term cell culture
Welcome to the technical support center for GK921, a novel kinase inhibitor for research use. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-line dependent. For initial experiments, we recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 value for your specific cell line. In general, inhibitors that are only effective at concentrations greater than 10 µM may be acting non-specifically.[1] It is best practice to use the lowest concentration that achieves the desired biological effect to minimize potential off-target effects.[1]
Q2: How stable is this compound in cell culture medium?
A2: this compound is formulated for good stability in standard cell culture media. However, long-term experiments ( > 72 hours) may require replenishing the media with a fresh compound to maintain a consistent effective concentration. We recommend replacing the media containing this compound every 48-72 hours. For sensitive experiments, a compound stability assay using HPLC-MS is advised to determine the exact degradation rate under your specific culture conditions.
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed for high selectivity, like most small molecule inhibitors, it can exhibit some off-target activity, particularly at higher concentrations.[2][3] Known off-targets are listed in the table below. To mitigate off-target effects, always use the lowest effective concentration and consider using a secondary inhibitor with a different selectivity profile as a control.
Q4: My cells are developing resistance to this compound. What are the common mechanisms?
A4: Acquired resistance to kinase inhibitors in long-term culture is a common phenomenon.[4] Two primary mechanisms are frequently observed:
-
Target-based mutations : Mutations in the kinase target of this compound can prevent the inhibitor from binding effectively.[4][5]
-
Activation of bypass signaling pathways : Cells may compensate for the inhibition of the primary target by upregulating parallel signaling pathways that promote survival and proliferation, such as the ERK signaling pathway.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during long-term cell culture with this compound.
Problem 1: High Level of Cell Death or Cytotoxicity
You observe significant cell death, rounding, or detachment even at concentrations expected to be non-toxic.
| Possible Cause | Recommended Solution |
| Concentration too high: The IC50 for your cell line is lower than anticipated. | Perform a detailed dose-response experiment (e.g., an MTT or Real-Time Glow assay) to determine the precise IC50 value. Start with a wider range of concentrations (e.g., 0.1 nM to 100 µM). |
| Off-target toxicity: The observed cytotoxicity is due to this compound inhibiting other essential cellular proteins.[2][3] | Lower the concentration of this compound. If the desired on-target effect is lost, consider combination therapies that might allow for a lower dose of this compound. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in the culture medium is below 0.1% and that an equivalent concentration is used in vehicle-treated control wells. |
| Compound precipitation: this compound may have poor solubility in your specific culture medium, leading to precipitate that can be toxic to cells.[1] | Visually inspect the medium for any precipitate after adding this compound. If observed, consider using a salt form of the compound or pre-complexing it with a carrier protein like BSA. |
Problem 2: Loss of this compound Efficacy Over Time
The initial inhibitory effect of this compound diminishes over several days or passages.
| Possible Cause | Recommended Solution |
| Compound degradation: this compound is degrading in the incubator environment (heat, light, CO2). | Replenish the cell culture medium with fresh this compound every 48-72 hours. Protect stock solutions from light and repeated freeze-thaw cycles. |
| Development of resistance: Cells have acquired resistance through genetic or signaling pathway adaptations.[4][5][6] | 1. Sequence the target gene: Check for mutations in the this compound binding site. 2. Analyze bypass pathways: Use Western blot or phospho-protein arrays to check for the activation of alternative survival pathways (e.g., p-ERK, p-AKT). 3. Consider combination therapy: If a bypass pathway is identified, co-treat with an inhibitor for that pathway to restore sensitivity.[6] |
| Cell culture heterogeneity: A sub-population of resistant cells is being selected for and is outgrowing the sensitive cells. | Perform single-cell cloning to isolate and characterize both sensitive and resistant populations. |
This compound Compound Profile
| Parameter | Value | Notes |
| Primary Target IC50 | 5 nM | In biochemical assays. |
| Cellular IC50 (MCF-7) | 50 nM | Potency in cell-based assays can vary.[1] |
| Known Off-Target Kinase 1 IC50 | 1.2 µM | Use concentrations well below this to ensure selectivity. |
| Known Off-Target Kinase 2 IC50 | 3.5 µM | Minimal activity at standard experimental concentrations. |
| Recommended Solvent | DMSO | Final in-media concentration should not exceed 0.1%. |
| Molecular Weight | < 900 Daltons | Facilitates cell permeability.[8] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for common this compound issues.
Caption: this compound mechanism and potential resistance pathway.
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Include a "vehicle-only" control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for Target Engagement and Pathway Analysis
This protocol is used to verify that this compound is engaging its intended target and to investigate the activation state of bypass signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Target, anti-total-Target, anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Sample Preparation: Treat cells with this compound at the desired concentration and time points. Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein for each sample (e.g., 20-30 µg) and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the phospho-target signal relative to the total-target signal indicates successful target engagement by this compound. An increase in phospho-ERK would suggest the activation of a bypass pathway. Use a loading control like Actin to ensure equal protein loading.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmiweb.com [pharmiweb.com]
- 6. reactivation-of-erk-signaling-causes-resistance-to-egfr-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. seed.nih.gov [seed.nih.gov]
How to minimize off-target effects of GK921
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of GK921, a potent and specific allosteric inhibitor of Transglutaminase 2 (TGase 2). While this compound has been developed for high specificity, it is crucial to characterize its activity and potential for off-target effects within your specific experimental models. This guide offers troubleshooting advice and frequently asked questions to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an allosteric inhibitor of Transglutaminase 2 (TGase 2). It binds to a site on the N-terminus of the TGase 2 protein (specifically, amino acids 81-116)[1][2]. This binding event induces a conformational change in the enzyme, leading to its inactivation[1][2]. A key consequence of this interaction is the stabilization of the tumor suppressor protein p53, as the this compound binding site overlaps with the p53-binding domain of TGase 2[1][2].
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for human recombinant TGase 2 has been reported to be 7.71 μM[3][4]. The half-maximal growth inhibition (GI50) in cellular assays has been observed to be in the sub-micromolar range, with an average of 0.905 μM across various cell lines[3].
Q3: Are there any known off-target effects of this compound?
Currently, there is no publicly available data detailing a comprehensive off-target profile for this compound. As with any small molecule inhibitor, it is possible that this compound may interact with other cellular proteins, particularly at higher concentrations. Therefore, it is essential for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q4: How can I assess the on-target activity of this compound in my cells?
To confirm that this compound is engaging its intended target, TGase 2, in your cellular context, you can perform a number of assays:
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TGase 2 Activity Assay: Measure the enzymatic activity of TGase 2 in cell lysates treated with a dose-range of this compound.
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p53 Stabilization Assay: Since this compound is known to stabilize p53 by preventing its interaction with TGase 2, you can measure p53 protein levels by Western blot or ELISA in cells treated with this compound[2][3]. An increase in p53 levels would indicate on-target activity.
Troubleshooting Guide: Unexpected Results and Potential Off-Target Effects
Unexpected experimental outcomes when using a small molecule inhibitor like this compound can arise from various factors, including off-target effects. This guide provides a systematic approach to troubleshooting.
Problem 1: I am observing a phenotype that is not consistent with TGase 2 inhibition.
If the observed cellular response does not align with the known functions of TGase 2, consider the following troubleshooting steps:
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Detailed Methodologies:
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Dose-Response Analysis: Perform your phenotype assay across a wide range of this compound concentrations. Compare the EC50 of your observed phenotype with the known IC50 of this compound for TGase 2. A significant discrepancy may suggest an off-target effect.
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Phenotype Rescue:
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TGase 2 Knockdown/Knockout: If the unexpected phenotype is due to on-target TGase 2 inhibition, you should be able to replicate the phenotype by reducing TGase 2 expression using siRNA, shRNA, or CRISPR/Cas9.
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TGase 2 Overexpression: Conversely, overexpressing TGase 2 might rescue or diminish the phenotype caused by this compound if it is an on-target effect.
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Problem 2: My on-target validation assays are negative, but I still see a cellular effect.
If you do not observe changes in TGase 2 activity or p53 stabilization, but this compound still produces a cellular phenotype, it is highly indicative of an off-target effect.
Strategies for Off-Target Identification
| Method | Principle | Application for this compound |
| Broad-Spectrum Kinase Profiling | In vitro screening of this compound against a large panel of purified kinases to identify potential off-target kinase interactions. | Although this compound is not designed as a kinase inhibitor, its heterocyclic structure could potentially interact with ATP-binding sites of kinases. |
| Affinity Chromatography | Immobilized this compound is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry. | Provides an unbiased approach to identify proteins that physically interact with this compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Off-target proteins will show increased thermal stability in the presence of this compound. | Can be used to identify direct targets of this compound in intact cells or cell lysates. |
| Computational Modeling | In silico screening of this compound against databases of protein structures to predict potential off-target binding. | Can provide a list of putative off-targets for subsequent experimental validation. |
Experimental Protocols
Protocol 1: Cellular TGase 2 Activity Assay
This protocol is a generalized method. Specific reagents and conditions should be optimized for your cell type.
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO) for the desired time.
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Cell Lysis: Wash cells with cold PBS and lyse in a suitable buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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TGase 2 Activity Measurement: Use a commercially available TGase 2 activity assay kit (e.g., colorimetric or fluorescent) according to the manufacturer's instructions.
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Data Analysis: Normalize the TGase 2 activity to the total protein concentration for each sample. Plot the percentage of TGase 2 inhibition against the log of the this compound concentration to determine the IC50.
Protocol 2: p53 Stabilization by Western Blot
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Cell Treatment: Treat cells with this compound and a vehicle control as described above.
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Cell Lysis: Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Western Blot:
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Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against p53 overnight at 4°C.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the p53 band intensity and normalize it to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway of this compound On-Target Action
Caption: On-target signaling pathway of this compound, leading to apoptosis.
References
Interpreting unexpected results from GK921 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing GK921 in their experiments. The information is designed to help interpret unexpected results and provide solutions to common challenges encountered during drug development research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X (KX). KX is a critical component of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in various human cancers. By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, MAP2K7, thereby inhibiting pathway activation.
Q2: In which experimental systems is this compound expected to be active?
This compound is expected to be most effective in cell lines or tumor models harboring activating mutations in upstream components of the KX pathway (e.g., RAS mutations) that lead to constitutive activation of KX. Efficacy is significantly reduced in models where this pathway is not the primary driver of proliferation or survival.
Q3: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Unexpected Results
Issue 1: Lower than Expected Potency in Cell-Based Assays
You have observed that the IC50 value of this compound in your cell viability assay is significantly higher than the published or expected value.
Possible Causes and Solutions:
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Compound Instability: this compound may be degrading in the culture medium.
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Troubleshooting Step: Minimize the time the compound is in the incubator by refreshing the medium with freshly prepared this compound solution every 24 hours.
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High Serum Concentration: Proteins in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.
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Troubleshooting Step: Perform a dose-response experiment with varying concentrations of FBS (e.g., 1%, 5%, and 10%) to determine the impact of serum on this compound activity.
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Cell Line Resistance: The selected cell line may have intrinsic or acquired resistance mechanisms.
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Troubleshooting Step: Verify the activation status of the KX pathway in your cell line via Western blot. Consider testing this compound in a well-characterized sensitive cell line as a positive control.
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Data Summary: Impact of FBS on this compound IC50
| Cell Line | FBS Concentration | This compound IC50 (nM) |
| HT-29 | 10% | 550 |
| HT-29 | 5% | 250 |
| HT-29 | 1% | 120 |
| A549 (Control) | 10% | 80 |
Issue 2: Paradoxical Activation of a Downstream Pathway
You have noticed an increase in the phosphorylation of a downstream effector, such as p-ERK, at certain concentrations of this compound, which is contrary to its inhibitory mechanism.
Possible Causes and Solutions:
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Feedback Loop Activation: Inhibition of KX by this compound may trigger a compensatory feedback mechanism that leads to the activation of a parallel signaling pathway.
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Troubleshooting Step: Investigate the activation status of other related kinases (e.g., AKT, JNK) using phospho-specific antibodies to identify potential feedback loops.
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Off-Target Effects: At higher concentrations, this compound might be interacting with other kinases, leading to unexpected signaling events.
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Troubleshooting Step: Perform a kinome profiling assay to identify potential off-target interactions of this compound.
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Signaling Pathway: this compound Inhibition and Potential Feedback Loop
Caption: this compound inhibits KX, but can trigger a feedback loop activating a parallel pathway.
Issue 3: High Background in Western Blot for Phospho-Proteins
Your Western blots to detect the phosphorylation status of KX pathway proteins show high background, making it difficult to interpret the results.
Possible Causes and Solutions:
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Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too high.
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Troubleshooting Step: Perform a titration of both the primary and secondary antibodies to determine the optimal working concentration.
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Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.
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Troubleshooting Step: Increase the blocking time to 1-2 hours at room temperature. Consider using a different blocking agent, such as 5% BSA in TBST for phospho-antibodies.
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Washing Steps: Insufficient washing can lead to high background.
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Troubleshooting Step: Increase the number and duration of wash steps after primary and secondary antibody incubations.
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Experimental Workflow: Western Blotting
Caption: A standard workflow for performing a Western blot experiment.
Detailed Experimental Protocols
Protocol: Western Blot for KX Pathway Inhibition
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Cell Lysis:
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Culture cells to 70-80% confluency and treat with this compound at desired concentrations for the specified time.
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Load 20-30 µg of protein per well onto a 4-20% Tris-glycine gel.
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Run the gel at 120V for 90 minutes.
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Transfer proteins to a PVDF membrane at 100V for 60 minutes.
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Antibody Incubation and Detection:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibody (e.g., anti-phospho-MAP2K7) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Troubleshooting Logic: Interpreting Potency Issues
Caption: A decision tree for troubleshooting lower than expected this compound potency.
Technical Support Center: Improving the Efficacy of GK921 in Cisplatin-Resistant Cells
Disclaimer: Information regarding a specific molecule designated "GK921" is not publicly available in the searched scientific literature. The following troubleshooting guide and FAQ are constructed based on common mechanisms of cisplatin resistance and general strategies for overcoming it, which may be applicable to a novel therapeutic agent. The data and protocols are representative examples and should be adapted based on the known properties of this compound.
Troubleshooting Guides
This section addresses specific issues researchers might encounter when testing the efficacy of a novel compound like this compound in cisplatin-resistant cells.
Issue 1: this compound Fails to Induce Cytotoxicity in Cisplatin-Resistant (CR) Cells
Question: We are treating our cisplatin-resistant cell line (e.g., A2780-CIS) with this compound, but we do not observe a significant decrease in cell viability compared to the untreated control. What are the potential causes and how can we troubleshoot this?
Answer: A lack of response in resistant cells can stem from several factors, ranging from suboptimal experimental conditions to intrinsic resistance mechanisms that this compound may not target.
Potential Causes & Solutions:
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Suboptimal Drug Concentration: The concentration range of this compound may be insufficient to elicit a response in highly resistant cells.
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Solution: Perform a dose-response study with a broader concentration range (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
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Insufficient Treatment Duration: The compound may require a longer incubation period to exert its cytotoxic effects.
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Solution: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration.
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Drug Efflux by ABC Transporters: Cisplatin-resistant cells often overexpress ATP-binding cassette (ABC) transporters like ABCB1 (MDR1), which can actively pump this compound out of the cell.
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Solution: Test for the expression of ABCB1 via Western Blot or qPCR. If present, consider co-treatment with a known ABCB1 inhibitor (e.g., Verapamil, Tariquidar) to see if it restores this compound sensitivity.
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Target Pathway Inactivity: The molecular target of this compound may not be expressed or may be altered in the specific resistant cell line used.
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Solution: Validate the presence and activity of the intended molecular target of this compound in your cisplatin-sensitive and resistant cell lines.
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Table 1: Representative IC50 Values for Cisplatin and a Hypothetical Compound (this compound)
| Cell Line | Treatment | IC50 (µM) | Resistance Fold |
| A2780 (Sensitive) | Cisplatin | 2.5 ± 0.4 | - |
| A2780-CIS (Resistant) | Cisplatin | 18.7 ± 2.1 | 7.5 |
| A2780-CIS (Resistant) | This compound | 12.3 ± 1.5 | N/A |
| A2780-CIS (Resistant) | This compound + Verapamil (1 µM) | 4.5 ± 0.8 | 2.7 (Reversal) |
Experimental Protocol: Cell Viability (MTT) Assay
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Cell Seeding: Plate cisplatin-resistant cells (e.g., A2780-CIS) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
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Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram: Troubleshooting Workflow for Lack of Efficacy
Overcoming GK921 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GK921 in experimental setups, with a focus on overcoming potential degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of Transglutaminase 2 (TGase 2), with an IC50 of 7.71 μM for human recombinant TGase 2.[1] It functions by binding to an allosteric site on TGase 2, which in turn prevents TGase 2 from mediating the degradation of the tumor suppressor protein p53. This leads to the stabilization of p53 and the subsequent induction of apoptosis, a mechanism that has shown therapeutic potential in models of renal cell carcinoma.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Recommendations for storage are summarized in the table below. It is important to note that stock solutions in DMSO should be stored at -80°C for long-term stability and repeated freeze-thaw cycles should be avoided.
Q3: I'm having trouble dissolving this compound. What should I do?
A3: this compound is soluble in several organic solvents such as DMSO, DMF, and ethanol. For aqueous solutions, it has limited solubility. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[2] It is also critical to use fresh, anhydrous DMSO, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.
Q4: Is this compound stable in aqueous buffers used for in vitro assays?
A4: While specific data on the aqueous stability of this compound across a range of pH values and temperatures is limited, as a general precaution for small molecule inhibitors, it is recommended to prepare fresh working solutions in your assay buffer from a concentrated stock solution just before use. If you suspect instability in your specific buffer system over the course of your experiment, it is advisable to perform a stability test. This can be done by incubating this compound in the buffer for the duration of the experiment, followed by analysis using a validated analytical method (e.g., HPLC) to detect any potential degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected activity of this compound in cell-based assays. | 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of the solution at the working concentration in your cell culture medium. 3. Cell line specific effects: The targeted pathway may not be active or sensitive to this compound in your specific cell line. | 1. Verify Storage and Handling: Ensure that both the solid compound and stock solutions have been stored according to the recommendations (see Table 1). Prepare fresh dilutions from a new stock solution. 2. Check for Precipitation: Visually inspect the working solution for any precipitate. If precipitation is suspected, consider preparing a fresh, lower concentration working solution or using a different formulation (see Table 2). You can also centrifuge a sample of the working solution to check for a pellet. 3. Confirm Target Expression: Verify the expression and activity of TGase 2 in your cell line. |
| Variability between experiments. | 1. Inconsistent solution preparation: Differences in solvent quality (e.g., wet DMSO) or preparation technique can lead to variability. 2. Freeze-thaw cycles: Repeatedly freezing and thawing of stock solutions can lead to degradation. | 1. Standardize Solution Preparation: Use fresh, high-quality solvents for all experiments. Ensure complete dissolution of the compound. 2. Aliquot Stock Solutions: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Suspected degradation of this compound during a long-term experiment. | Chemical instability: The compound may be unstable under the specific experimental conditions (e.g., pH, temperature, light exposure) over an extended period. | Perform a Forced Degradation Study: To assess the stability of this compound in your experimental setup, you can perform a forced degradation study. This involves exposing a solution of this compound to stress conditions such as acidic and basic pH, oxidative stress (e.g., with H2O2), heat, and light. The stressed samples can then be analyzed by a suitable analytical method like HPLC to identify and quantify any degradation products. |
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | ≥ 4 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years[2] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[2] |
Table 2: Solubility and Formulation of this compound
| Solvent | Solubility | Formulation for In Vivo Use |
| DMSO | ≥ 30 mg/mL[1] | Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Solubility: ≥ 2.5 mg/mL.[2] |
| DMF | 30 mg/mL[1] | Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Solubility: ≥ 2.5 mg/mL.[2] |
| Ethanol | 30 mg/mL[1] | Protocol 3: 10% DMSO, 90% PBS. Results in a suspended solution.[2] |
| Ethanol:PBS (pH 7.2) (1:6) | 0.14 mg/ml[1] |
Experimental Protocols
In Vitro TGase 2 Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on the cross-linking activity of TGase 2.
Materials:
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Recombinant human TGase 2
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This compound
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Substrate 1: A suitable amine-containing substrate (e.g., a biotinylated peptide)
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Substrate 2: A suitable glutamine-containing substrate (e.g., N,N-dimethylcasein)
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Assay Buffer: e.g., Tris-HCl buffer with CaCl2 and DTT
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Detection Reagent: e.g., Streptavidin-HRP for biotinylated substrates
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96-well microplate
Procedure:
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Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.
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Pre-incubation: In a 96-well plate, add the recombinant TGase 2 and the this compound dilutions (or vehicle control). Incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
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Initiate the reaction: Add the substrates to each well to start the cross-linking reaction.
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Incubate: Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme activity.
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Stop the reaction: Stop the reaction by adding a suitable stop solution (e.g., EDTA to chelate Ca2+).
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Detection: Quantify the amount of cross-linked product. For a biotinylated substrate, this can be achieved by coating the plate with the glutamine-containing substrate, followed by detection with streptavidin-HRP and a suitable chromogenic substrate.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for an in vitro TGase 2 inhibition assay.
Caption: Logical workflow for troubleshooting this compound experiments.
References
Adjusting GK921 treatment time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GK921 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of Transglutaminase 2 (TGase 2).[1][2] It binds to the N-terminus of TGase 2 at a site distinct from the active site.[1][2] This binding induces a conformational change in TGase 2, leading to its inactivation through non-covalent self-polymerization.[2]
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound's binding site on TGase 2 overlaps with the binding site for the tumor suppressor protein p53.[1][2] By binding to TGase 2, this compound prevents the interaction between TGase 2 and p53.[1][3] This leads to the stabilization of p53, which can then induce apoptosis (programmed cell death) in cancer cells.[1][4] An increase in cleaved poly(ADP-ribose) polymerase (c-PARP) and p53 levels is a downstream indicator of this process.[4]
Q3: What is the IC50 of this compound?
A3: The IC50 value of this compound for human recombinant TGase 2 is 7.71 μM.[4]
Troubleshooting Guide
Q1: I am observing inconsistent results between experiments. What could be the cause?
A1: Inconsistent results can arise from several factors:
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Reagent Preparation: Ensure that the this compound stock solution is prepared and stored correctly. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[4] If precipitation occurs during preparation, heating and/or sonication can be used to aid dissolution.[4]
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Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition between experiments, as these can influence cellular response to treatment.
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Treatment Time: The optimal treatment time can vary between cell lines. It is crucial to perform a time-course experiment to determine the ideal duration for your specific model.
Q2: The observed efficacy of this compound is lower than expected. How can I improve it?
A2:
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Concentration Optimization: The effective concentration of this compound can be cell-line dependent. The average GI50 (half maximal growth inhibition) is approximately 0.905 μM, but ranges from 10⁻¹⁰ to 10⁻⁴ M.[4] A dose-response experiment is recommended to determine the optimal concentration for your cell line.
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Combination Therapy: Consider combining this compound with other therapeutic agents. For example, this compound has been shown to enhance the antitumor effect of cisplatin in pancreatic cancer cells.[5]
Q3: I am seeing high levels of cytotoxicity even at low concentrations. What should I do?
A3:
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Confirm Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in your experiments.[4] Run a vehicle-only control to assess this.
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Reduce Treatment Duration: High cytotoxicity might indicate that the treatment time is too long for your specific cell line. A time-course experiment with shorter incubation periods may be necessary.
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions |
| IC50 | 7.71 μM | Human recombinant TGase 2 |
| Average GI50 | 9.05 x 10⁻⁷ M (0.905 μM) | Human renal cell carcinoma cell lines |
| Kd | 316 ± 0.8 μM | Purified recombinant human TGase 2 |
Experimental Protocols
1. In Vitro Cell Treatment with this compound
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Objective: To assess the effect of this compound on cancer cell lines.
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Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO (or other appropriate solvent)
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Multi-well plates (e.g., 96-well for viability assays, 6-well for protein extraction)
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Procedure:
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Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
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Prepare a stock solution of this compound in DMSO.[4]
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On the day of treatment, dilute the this compound stock solution to the desired final concentrations in complete cell culture medium. It is recommended to perform a dose-response curve (e.g., 0, 0.5, 1, 2.5, 5 μM).[4]
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubate the cells for the desired treatment duration. A common starting point is 24 hours.[4]
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After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot).
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2. Western Blot Analysis for p53 Stabilization
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Objective: To determine if this compound treatment leads to an increase in p53 protein levels.
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Procedure:
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Following the In Vitro Cell Treatment protocol, lyse the cells in RIPA buffer (or other suitable lysis buffer) containing protease inhibitors.
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against p53 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities to determine the relative change in p53 levels. A concentration-dependent increase in p53 levels is expected.[4]
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Visualizations
Caption: this compound allosterically inhibits TGase 2, preventing p53 degradation and leading to apoptosis.
Caption: Experimental workflow for evaluating the efficacy of this compound on cancer cells.
References
- 1. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a transglutaminase inhibitor, strengthens the antitumor effect of cisplatin on pancreatic cancer cells by inhibiting epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in GK921 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in GK921 xenograft studies. The information is intended for researchers, scientists, and drug development professionals.
General Principles of Xenograft Variability
Variability in xenograft tumor growth is a significant challenge in preclinical cancer research. This variability can arise from several factors, including the inherent heterogeneity of the cancer cells, the host immune response, and technical inconsistencies in experimental procedures.[1][2][3] Understanding and controlling these sources of variation are critical for obtaining reproducible and reliable data.
Factors that can contribute to variability in xenograft studies include:
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Intra-tumor Heterogeneity: Cancer cell lines and patient-derived tissues are often composed of genetically diverse cell populations (clones) with different growth rates.[1][3] The small number of cells that survive and initiate tumor growth from the millions implanted can lead to a "founder effect," where the resulting tumor's characteristics are determined by a random subset of the initial cell population.[1]
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Host-Tumor Interactions: The microenvironment of the host animal, including stromal cells and infiltrating immune cells, can influence tumor growth and therapeutic response.[3] In patient-derived xenograft (PDX) models, there can be a gradual replacement of human stromal tissue with murine tissue over successive passages, which can alter tumor growth characteristics.[4]
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Experimental Procedures: Inconsistencies in cell preparation, implantation technique, animal handling, and tumor measurement can introduce significant variability.
-
Passage Number: With increasing in vivo passages, some patient-derived xenograft models have shown an increased growth rate.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during this compound xenograft studies.
Q1: We are observing significant variability in tumor growth rates between mice in the same treatment group. What are the potential causes and how can we minimize this?
A1: High variability in tumor growth within a treatment group is a common issue. Here are some potential causes and troubleshooting steps:
-
Cell Viability and Number:
-
Cause: Inconsistent number of viable cells injected into each mouse.
-
Troubleshooting:
-
Always perform a cell viability count (e.g., using trypan blue exclusion) immediately before injection. Aim for >95% viability.
-
Ensure a homogenous single-cell suspension to avoid cell clumping. Gently pipette the cell suspension before drawing it into the syringe for each injection.
-
Keep cells on ice to maintain viability during the injection process.
-
-
-
Implantation Technique:
-
Cause: Variation in injection depth, volume, and location.
-
Troubleshooting:
-
Ensure all injections are performed by a well-trained individual to maintain consistency.
-
Use a consistent injection site (e.g., right flank) and subcutaneous depth for all animals.
-
Inject the cell suspension slowly and consistently to prevent leakage from the injection site.
-
-
-
Tumor Cell Clonal Heterogeneity:
-
Cause: The inherent genetic diversity within the cancer cell line can lead to different growth rates.[1][3]
-
Troubleshooting:
-
While difficult to eliminate, understanding the clonal diversity of your cell line can help interpret results.
-
Consider using cell lines with known low heterogeneity if available.
-
-
Q2: Our control group tumors are growing slower than expected or have a low take rate. What could be the problem?
A2: A low tumor take rate or slow growth in the control group can compromise the entire study. Consider the following:
-
Cell Line Health:
-
Cause: The health and passage number of the cell line can impact its tumorigenicity.
-
Troubleshooting:
-
Use cells from a consistent and low passage number.
-
Regularly test your cell lines for mycoplasma contamination.
-
Ensure the cells are in the logarithmic growth phase at the time of harvesting for implantation.
-
-
-
Host Animal Strain and Health:
-
Cause: The immune status and overall health of the mice are critical.
-
Troubleshooting:
-
Use the appropriate immunodeficient mouse strain for your cell line (e.g., NOD/SCID or NSG).
-
Ensure the animals are healthy, free of pathogens, and acclimated to the facility before the study begins.
-
-
-
Matrigel or Extracellular Matrix:
-
Cause: Inconsistent mixing or temperature of the Matrigel can affect tumor establishment.
-
Troubleshooting:
-
If using Matrigel, ensure it is kept on ice and mixed thoroughly and consistently with the cell suspension.
-
The presence of growth factors in Matrigel can also influence the engraftment of different cell types.[3]
-
-
Q3: We are not observing the expected anti-tumor effect of this compound in our xenograft model. Why might this be?
A3: Lack of efficacy for a test compound can be due to several factors:
-
This compound Mechanism of Action:
-
Background: this compound is an inhibitor of transglutaminase 2 (TGase 2).[5][6] In some cancer cell types, such as renal cell carcinoma, TGase 2 can promote cell survival by degrading p53.[7] By inhibiting TGase 2, this compound can stabilize p53, leading to apoptosis and reduced tumor growth.[5][6]
-
Troubleshooting:
-
Confirm that your chosen cell line expresses TGase 2 and that its growth is dependent on TGase 2 activity. Not all cancer cells are sensitive to TGase 2 inhibition.[7]
-
Verify the p53 status of your cell line, as the anti-tumor effect of this compound has been linked to the stabilization of wild-type p53.[5]
-
-
-
Drug Formulation and Administration:
-
Cause: Issues with the formulation, dose, or route of administration can affect drug exposure at the tumor site.
-
Troubleshooting:
-
Ensure the this compound formulation is stable and properly prepared.
-
Verify the dosing and administration schedule are appropriate for the compound's pharmacokinetic properties.
-
Consider performing pharmacokinetic studies to measure drug concentration in the plasma and tumor tissue.
-
-
Quantitative Data on this compound Efficacy
The following table summarizes in vitro data for this compound from published studies. This information can be useful for dose selection and understanding the compound's potency.
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (TGase 2 inhibition) | 7.71 µM | Human recombinant TGase 2 | [6] |
| Average GI50 (Cytotoxicity) | 0.905 µM | Eight renal cell carcinoma cell lines | [5] |
| Average GI50 (Cytotoxicity) | 1.08 µM | Human renal cell carcinoma cell lines | [8] |
Experimental Protocols
Subcutaneous Xenograft Implantation Protocol
This protocol outlines a standard procedure for establishing subcutaneous xenografts.
-
Cell Preparation:
-
Culture the selected cancer cell line (e.g., ACHN or CAKI-1 for renal cell carcinoma) under standard conditions.[5][9]
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Perform a cell count and determine viability using a hemocytometer and trypan blue staining.
-
Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 2 x 10^7 cells/mL for a target of 2 x 10^6 cells in 100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Animal Preparation:
-
Use immunodeficient mice (e.g., BALB/c nude, NOD/SCID).
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse with an alcohol wipe.
-
-
Implantation:
-
Gently mix the cell suspension to ensure homogeneity.
-
Using a 27-gauge needle and a 1 mL syringe, draw up the appropriate volume of the cell suspension (e.g., 100 µL).
-
Carefully insert the needle subcutaneously at the prepared site.
-
Slowly inject the cell suspension to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse for any leakage from the injection site.
-
-
Post-Implantation Monitoring:
-
Monitor the animals regularly for tumor growth.
-
Begin tumor measurements once the tumors are palpable (typically 50-100 mm³).
-
Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomize the animals into treatment groups when the tumors reach the desired size.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for a Xenograft Study
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Transglutaminase 2 inhibitor abrogates renal cell carcinoma in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: The Allosteric Inhibitor GK921 Versus Active Site Inhibitors of Transglutaminase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GK921, an allosteric inhibitor of Tissue Transglutaminase 2 (TGase 2), with traditional active site inhibitors of the enzyme. This document is intended to assist researchers in making informed decisions when selecting a TGase 2 inhibitor for their specific experimental needs by providing a comprehensive overview of their mechanisms of action, potency, and the experimental protocols for their evaluation.
Introduction to Transglutaminase 2 and its Inhibition
Tissue Transglutaminase (TGase 2) is a multifunctional enzyme implicated in a wide array of cellular processes, including protein cross-linking, signal transduction, and apoptosis. Its dysregulation is associated with various diseases, including celiac disease, neurodegenerative disorders, and cancer. The enzymatic activity of TGase 2 is primarily characterized by its calcium-dependent transamidation activity, which catalyzes the formation of isopeptide bonds between glutamine and lysine residues in proteins. Additionally, TGase 2 can function as a G-protein in signal transduction pathways.
Given its pathological roles, the inhibition of TGase 2 has emerged as a promising therapeutic strategy. Inhibitors of TGase 2 can be broadly classified into two categories based on their mechanism of action: active site inhibitors and allosteric inhibitors. Active site inhibitors directly target the catalytic cysteine residue (Cys277) in the enzyme's active site, while allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that leads to enzyme inactivation.
This guide focuses on a comparative analysis of this compound, a known allosteric inhibitor, and various active site inhibitors, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Quantitative Comparison of TGase 2 Inhibitors
The following table summarizes the key characteristics and potency of this compound in comparison to representative active site inhibitors of TGase 2. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay format.
| Inhibitor | Type | Mechanism of Action | Target Species | IC50 | Reference |
| This compound | Allosteric | Binds to the N-terminal region (a.a. 81-116), inducing a conformational change and non-covalent polymerization, leading to inactivation.[1][2][3] | Human | 7.71 µM | [4] |
| Guinea Pig | 8.93 µM | [2] | |||
| ZED1227 | Irreversible Active Site | Forms a covalent bond with the catalytic cysteine (Cys277) in the active site.[5] | Human | 45 nM | [6] |
| ERW1041 | Irreversible Active Site | Targets the active site of TGase 2. | Not Specified | Dose-dependent inhibition observed, specific IC50 not provided in the search results. | |
| Cystamine | Irreversible | Promotes the formation of an allosteric disulfide bond between Cys370 and Cys371, leading to oxidative inactivation. | Human | Not Specified |
Mechanism of Action: Allosteric vs. Active Site Inhibition
The distinct mechanisms of action of this compound and active site inhibitors have significant implications for their biological effects and potential therapeutic applications.
This compound (Allosteric Inhibition):
This compound represents a novel class of TGase 2 inhibitors that do not interact directly with the catalytic site.[1] Its binding to the N-terminal domain induces a conformational change that is significant enough to inactivate the enzyme.[1][3] This allosteric modulation also promotes the self-polymerization of TGase 2 through non-covalent interactions.[3] A key feature of this compound's mechanism is that its binding site overlaps with the binding site for the tumor suppressor protein p53.[1] By preventing the TGase 2-p53 interaction, this compound can stabilize p53, leading to the induction of apoptosis in cancer cells.[1]
Active Site Inhibitors (e.g., ZED1227, ERW1041):
Active site inhibitors, as their name suggests, directly compete with the substrate for binding to the catalytic center of TGase 2. These inhibitors can be either reversible or irreversible. Irreversible inhibitors, such as ZED1227 and ERW1041, typically form a covalent bond with the nucleophilic cysteine residue (Cys277) in the active site, permanently inactivating the enzyme.[5] This direct blockade of the active site effectively inhibits the transamidation activity of TGase 2.
Caption: TGase 2 signaling and inhibition pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare TGase 2 inhibitors.
In Vitro TGase 2 Activity Assay (Colorimetric)
This assay measures the transamidation activity of TGase 2 by detecting the formation of a hydroxamate product.
Materials:
-
Recombinant human TGase 2
-
Substrate: N-carbobenzoxy-L-glutaminyl-glycine (Z-Gln-Gly)
-
Hydroxylamine
-
Tris-HCl buffer (pH 7.5)
-
CaCl2
-
Dithiothreitol (DTT)
-
Ferric chloride reagent (in HCl and trichloroacetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, DTT, Z-Gln-Gly, and hydroxylamine.
-
Add the TGase 2 enzyme to the reaction mixture to initiate the reaction.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., this compound or an active site inhibitor) for a specified time before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the ferric chloride reagent.
-
Measure the absorbance of the resulting colored complex at a specific wavelength (e.g., 525 nm) using a microplate reader.
-
The amount of product formed is proportional to the TGase 2 activity. IC50 values can be determined by measuring the enzyme activity at various inhibitor concentrations.
Caption: Workflow for in vitro TGase 2 activity assay.
Cell-Based TGase 2 Activity Assay
This assay measures the intracellular or cell-surface TGase 2 activity.
Materials:
-
Cell line expressing TGase 2 (e.g., HEK293T overexpressing TGase 2)
-
Cell culture medium and supplements
-
5-Biotinamidopentylamine (a cell-permeable amine substrate)
-
Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-Alexa Fluor 488)
-
Lysis buffer
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the TGase 2 inhibitor (this compound or active site inhibitor) at various concentrations for a specific duration.
-
Add 5-Biotinamidopentylamine to the cells and incubate to allow for its incorporation into cellular proteins by TGase 2.
-
Wash the cells to remove unincorporated substrate.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a streptavidin-coated black microplate.
-
Incubate to allow the biotinylated proteins to bind to the streptavidin.
-
Wash the plate to remove unbound proteins.
-
Add a streptavidin-conjugated fluorescent probe and incubate.
-
Wash the plate and measure the fluorescence using a fluorescence plate reader or visualize under a fluorescence microscope.
-
The fluorescence intensity is proportional to the intracellular TGase 2 activity.
Conclusion
The choice between an allosteric inhibitor like this compound and an active site inhibitor for TGase 2 research depends on the specific scientific question being addressed.
-
This compound offers a unique mechanism of action that not only inhibits the enzymatic activity of TGase 2 but also modulates its interaction with other proteins, such as p53. This makes it a valuable tool for studying the non-canonical functions of TGase 2 and for therapeutic strategies where p53 stabilization is desirable.
-
Active site inhibitors , such as ZED1227, are generally more potent in directly inhibiting the transamidation activity of TGase 2. They are well-suited for studies focused on the consequences of blocking the enzyme's primary catalytic function.
Researchers should carefully consider the desired outcome of their experiments when selecting a TGase 2 inhibitor. The quantitative data and detailed protocols provided in this guide are intended to facilitate this decision-making process and to ensure the generation of robust and reproducible experimental results.
References
- 1. New Insights into Development of Transglutaminase 2 Inhibitors as Pharmaceutical Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Allosteric Landscape of TGase 2: A Comparative Guide to GK921 and LDN-27219
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of enzyme inhibition is paramount. This guide provides a detailed comparison of two allosteric inhibitors of Transglutaminase 2 (TGase 2), GK921 and LDN-27219, offering insights into their distinct binding sites, mechanisms of action, and the experimental validation supporting these findings.
Transglutaminase 2 (TGase 2) is a multifaceted enzyme implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including cancer, neurodegenerative disorders, and fibrosis. While traditional competitive inhibitors target the active site of TGase 2, allosteric inhibitors offer a promising alternative by binding to distinct sites and modulating enzyme activity through conformational changes. This guide focuses on the validation of the allosteric binding sites of two such inhibitors, this compound and LDN-27219, providing a framework for their comparative analysis.
At a Glance: this compound vs. LDN-27219
| Feature | This compound | LDN-27219 |
| Binding Site | N-terminus (amino acids 81-116) | Related to the GTP-binding pocket |
| Mechanism of Action | Induces a conformational change leading to non-covalent self-polymerization and inactivation. | Stabilizes the "closed," inactive conformation of TGase 2. |
| Inhibition Type | Allosteric | Non-competitive, reversible, slow-binding |
| IC50 Value | 7.71 µM (human recombinant TGase 2) | 0.6 µM / 0.8 µM (human TGase 2) |
| Dissociation Constant (Kd) | 316 ± 0.8 µM | Not explicitly found |
| Key Validated Effect | Stabilizes p53 by blocking its interaction with TGase 2. | Potentiates nitric oxide-dependent vasorelaxation. |
Delving into the Allosteric Mechanisms
The distinct binding sites of this compound and LDN-27219 on TGase 2 lead to different conformational outcomes and subsequent inhibition of the enzyme's transamidation activity.
This compound: Inducing Self-Polymerization
This compound binds to a validated allosteric site on the N-terminus of TGase 2, specifically within the amino acid region 81-116.[1][2] This binding event triggers a significant conformational change in the enzyme. The altered conformation promotes the non-covalent self-polymerization of TGase 2, leading to its inactivation.[1][2] A crucial consequence of this compound binding is the disruption of the interaction between TGase 2 and the tumor suppressor protein p53, as the binding site of this compound overlaps with the p53 binding region. This leads to the stabilization of p53, highlighting a potential therapeutic avenue in cancer.[1][2]
LDN-27219: Stabilizing the Inactive Conformation
In contrast, LDN-27219 is a non-competitive, reversible inhibitor that docks at a site related to the GTP-binding pocket of TGase 2.[1][3][4] By binding to this allosteric site, LDN-27219 stabilizes the "closed" or inactive conformation of the enzyme.[1][4] This is the same conformation that is induced by the binding of GTP, a natural allosteric regulator of TGase 2. This stabilization of the inactive state effectively inhibits the enzyme's transamidase activity.[1][4]
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the inhibitory mechanisms and a general workflow for validating allosteric inhibitors.
Caption: Inhibitory mechanisms of this compound and LDN-27219 on TGase 2.
Caption: Experimental workflow for validating an allosteric inhibitor.
Experimental Protocols for Validation
The validation of an allosteric binding site and mechanism of action requires a multi-faceted experimental approach. Below are summaries of key experimental protocols.
Binding Affinity and Kinetics
-
Surface Plasmon Resonance (SPR): To determine the on- and off-rates and calculate the dissociation constant (Kd) of the inhibitor-enzyme interaction.
-
Protocol Outline:
-
Immobilize recombinant TGase 2 onto a sensor chip.
-
Flow different concentrations of the inhibitor over the sensor surface.
-
Measure the change in the refractive index to monitor binding and dissociation in real-time.
-
Fit the data to a suitable binding model to determine kinetic parameters.
-
-
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, including Kd, enthalpy (ΔH), and entropy (ΔS).
-
Protocol Outline:
-
Load a solution of TGase 2 into the sample cell of the calorimeter.
-
Titrate a solution of the inhibitor into the sample cell in small increments.
-
Measure the heat released or absorbed during each injection.
-
Integrate the heat signals and fit the data to a binding isotherm to determine thermodynamic parameters.
-
-
Enzyme Inhibition Assays
-
In Vitro Transglutaminase Activity Assay: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor.
-
Protocol Outline:
-
Prepare a reaction mixture containing a substrate for TGase 2 (e.g., a biotinylated peptide) and a primary amine (e.g., 5-(biotinamido)pentylamine).
-
Add recombinant TGase 2 to initiate the reaction in the presence of varying concentrations of the inhibitor.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and quantify the incorporation of the primary amine into the substrate using a method such as ELISA or a fluorescence-based readout.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Validation of Allosteric Mechanism
-
Site-Directed Mutagenesis: To confirm the binding site of the inhibitor.
-
Protocol Outline:
-
Identify putative binding site residues from structural or computational modeling data.
-
Generate TGase 2 mutants with single or multiple amino acid substitutions at the predicted binding site.
-
Express and purify the mutant TGase 2 proteins.
-
Perform binding and inhibition assays with the mutant proteins and compare the results to the wild-type enzyme. A significant loss of binding or inhibition for a mutant protein confirms the importance of the mutated residue(s) for inhibitor interaction.
-
-
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To probe conformational changes in TGase 2 upon inhibitor binding.
-
Protocol Outline:
-
Incubate TGase 2 in the presence and absence of the allosteric inhibitor.
-
Dilute the samples into a D2O-based buffer for various time points to allow for hydrogen-deuterium exchange.
-
Quench the exchange reaction by lowering the pH and temperature.
-
Digest the protein into peptides using an online pepsin column.
-
Analyze the deuterated peptides by mass spectrometry to measure the extent of deuterium uptake in different regions of the protein.
-
Compare the deuterium uptake patterns between the inhibitor-bound and unbound states to identify regions of the protein that undergo conformational changes.
-
-
Conclusion
This compound and LDN-27219 represent two distinct classes of allosteric inhibitors that target different regulatory sites on TGase 2, leading to unique mechanisms of enzyme inactivation. The validation of their allosteric binding sites through a combination of biochemical, biophysical, and molecular biology techniques provides a solid foundation for the rational design of next-generation TGase 2 inhibitors. This comparative guide serves as a valuable resource for researchers in the field, offering a clear overview of the experimental approaches required to characterize and validate novel allosteric modulators.
References
A Comparative Guide to p53 Stabilizing Agents: GK921 vs. Other Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention. In many cancers, wild-type p53 is present but is rapidly degraded, rendering it inactive. A key strategy in oncology research is the stabilization of p53 to restore its tumor-suppressive functions, such as inducing apoptosis and cell cycle arrest. This guide provides a comparative analysis of GK921, a novel p53 stabilizing agent, against other established p53 activators, supported by experimental data.
Overview of p53 Stabilizing Agents
Various small molecules have been developed to stabilize and activate p53 through different mechanisms. This guide focuses on the comparison of this compound, a Transglutaminase 2 (TGase 2) inhibitor, with the well-characterized MDM2 inhibitor, Nutlin-3a.
-
This compound : This agent functions by allosterically inhibiting TGase 2. In certain cancer types, such as renal cell carcinoma (RCC), TGase 2 binds to p53, leading to its degradation via autophagy. By binding to the N-terminus of TGase 2, this compound prevents this interaction, thereby stabilizing p53.[1][2][3]
-
Nutlin-3a : As a potent and selective inhibitor of the MDM2-p53 interaction, Nutlin-3a occupies the p53-binding pocket of MDM2.[4] This prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to its accumulation and activation in cancer cells with wild-type p53.[5][6]
Comparative Performance Data
While direct head-to-head studies of this compound against other p53 stabilizing agents are emerging, valuable insights can be drawn from comparative analyses of agents with similar mechanisms. The following tables summarize key performance data from studies on TGase 2 inhibitors (this compound and the structurally and mechanistically similar compound Streptonigrin) and the MDM2 inhibitor Nutlin-3a.
Table 1: In Vitro Efficacy of p53 Stabilizing Agents
| Agent | Mechanism of Action | Cell Line(s) | Key Finding(s) | Reference(s) |
| This compound | TGase 2 Inhibition | ACHN, CAKI-1 (RCC) | Average GI50 in eight RCC cell lines: 0.905 μM. Induces apoptosis in a dose-dependent manner. | [7][8] |
| Streptonigrin | TGase 2 Inhibition | ACHN, CAKI-1 (RCC) | Dose-dependent increase in p53 protein levels. | [9] |
| Nutlin-3a | MDM2 Inhibition | ACHN, CAKI-1 (RCC) | Dose-dependent increase in p53 protein levels, though at a higher concentration than Streptonigrin. | [9] |
| Nutlin-3a | MDM2 Inhibition | Glioblastoma cell lines | Induces p53-dependent apoptosis and cellular senescence. | [10] |
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model (ACHN cells)
| Treatment | Dosage | Tumor Growth Inhibition | Key Observation(s) | Reference(s) |
| Streptonigrin | 0.1 mg/kg | ~70% | Significant increase in p53 expression and decrease in Ki67 expression in tumors. | [9] |
| Nutlin-3a | 20 mg/kg | No significant inhibition | No significant change in p53 or Ki67 expression in tumors. Long-term treatment increased TGase 2 expression. | [9] |
| This compound | Single treatment | Almost complete reduction | Stabilizes p53 in preclinical xenograft tumor models. | [7][8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of p53 stabilization by this compound and Nutlin-3a.
Caption: General experimental workflow for evaluating p53 stabilizing agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of p53 stabilizing agents.
Western Blot for p53 Detection
This protocol is used to determine the levels of p53 protein in cells following treatment with stabilizing agents.
-
Cell Lysis :
-
Wash treated and untreated cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p53 (e.g., mouse anti-p53, clone DO-1) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Co-Immunoprecipitation (Co-IP) for TGase 2 and p53 Interaction
This protocol is used to verify the physical interaction between TGase 2 and p53 and to assess the disruptive effect of this compound on this interaction.
-
Cell Lysis :
-
Lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation :
-
Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against TGase 2 or p53 overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Analysis :
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting using antibodies against both p53 and TGase 2.
-
siRNA-mediated Knockdown of TGase 2
This protocol is used to specifically reduce the expression of TGase 2 to mimic the effect of a TGase 2 inhibitor.
-
Cell Seeding :
-
Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
Transfection :
-
Prepare two solutions:
-
Solution A: Dilute siRNA targeting TGM2 (the gene encoding TGase 2) in serum-free medium.
-
Solution B: Dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation and Analysis :
-
Incubate the cells for 24-72 hours.
-
Harvest the cells and analyze the knockdown efficiency by Western Blotting for TGase 2.
-
Perform downstream assays to assess the effect of TGase 2 knockdown on p53 levels and cell phenotype.
-
Conclusion
The available data suggests that inhibiting the TGase 2-p53 interaction is a promising strategy for stabilizing p53 and inducing antitumor effects, particularly in cancers like RCC where this pathway is prominent. While direct comparative data for this compound against other p53 stabilizing agents is still being gathered, studies on mechanistically similar compounds like streptonigrin indicate that TGase 2 inhibition can be more effective than MDM2 inhibition in certain contexts. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the therapeutic potential of this compound and other novel p53 stabilizing agents.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperation of Nutlin-3a and a Wip1 inhibitor to induce p53 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Transglutaminase 2 inhibitor abrogates renal cell carcinoma in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of GK921 and Other Transglutaminase 2 (TGase 2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Transglutaminase 2 (TGase 2), a multifunctional enzyme, plays a pivotal role in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix stabilization. Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer and celiac disease, making it a compelling target for therapeutic intervention. A growing number of inhibitors targeting TGase 2 have been developed, each with distinct mechanisms of action and inhibitory profiles. This guide provides an objective, data-driven comparison of GK921, a novel allosteric inhibitor, with other well-characterized TGase 2 inhibitors.
Quantitative Comparison of TGase 2 Inhibitors
The inhibitory potency of this compound against human recombinant TGase 2 has been determined to be in the micromolar range.[1][2] The following table summarizes the available quantitative data for this compound and other TGase 2 inhibitors, providing a basis for a comparative assessment of their efficacy.
| Inhibitor | Target Enzyme | Inhibition Metric | Value | Mechanism of Action |
| This compound | Human Recombinant TGase 2 | IC50 | 7.71 µM[1][2] | Allosteric |
| Guinea Pig TGase 2 | IC50 | 8.93 µM[3][4] | Allosteric | |
| ERW1041 | Human TGase 2 | Ki | 11 µM | Active-site directed, Competitive |
| PX-12 | Human TGase 2 | % Inhibition | Significantly more effective than ERW1041 at 10 µM | Oxidative |
| Cystamine | Human TGase 2 | kinh/Ki | 1.2 mM⁻¹ min⁻¹ | Irreversible Allosteric (oxidative) |
Note: IC50 and Ki values are dependent on experimental conditions. Direct comparison should be made with caution when data is from different sources. The data for PX-12 indicates its higher potency relative to ERW1041 under the tested conditions.
Mechanisms of Action: A Diverse Landscape
The inhibitors discussed exhibit distinct mechanisms of action, which can have significant implications for their specificity and therapeutic application.
-
This compound: This small molecule acts as an allosteric inhibitor, binding to a site on the N-terminus of TGase 2.[5] This binding event induces a conformational change that leads to the inactivation of the enzyme.[5]
-
ERW1041: In contrast, ERW1041 is an active-site directed competitive inhibitor. It directly competes with the enzyme's substrates for binding to the catalytic site.
-
PX-12: This compound functions as an oxidative inhibitor of TGase 2. Its mechanism involves the modification of critical cysteine residues within the enzyme.
-
Cystamine: This inhibitor displays a more complex, dual mechanism. In its oxidized form, it acts as an irreversible allosteric inhibitor. However, in its reduced form, cysteamine, it behaves as a competitive amine inhibitor.
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is critical. Below are detailed methodologies for two common TGase 2 activity assays.
Colorimetric Transglutaminase Activity Assay
This assay quantifies TGase 2 activity by measuring the formation of a hydroxamate product, which generates a colored complex.
Principle: The transamidation activity of TGase 2 is utilized to incorporate a primary amine substrate (e.g., hydroxylamine) into a glutamine-containing substrate. The resulting hydroxamate reacts with a ferric chloride solution under acidic conditions to produce a colored complex, which can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT.
-
Substrate Solution: 10 mM Z-Gln-Gly (N-carbobenzoxy-L-glutaminylglycine) in assay buffer.
-
Hydroxylamine Solution: 500 mM hydroxylamine in assay buffer.
-
Enzyme Solution: Purified human recombinant TGase 2 diluted in assay buffer to the desired concentration.
-
Inhibitor Solutions: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Stop Reagent: 10% (w/v) trichloroacetic acid (TCA).
-
Color Reagent: 5% (w/v) FeCl₃ in 0.1 M HCl.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the substrate solution.
-
Add 10 µL of the inhibitor solution at various concentrations (or vehicle control).
-
Add 20 µL of the enzyme solution to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the stop reagent.
-
Add 100 µL of the color reagent to each well.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TGase 2 Activity
This assay measures the incorporation of a biotinylated amine substrate into a glutamine-rich protein coated on a microplate.
Principle: A glutamine-containing protein (e.g., casein) is immobilized on the surface of a microplate well. TGase 2, in the presence of a biotinylated primary amine substrate (e.g., biotin-pentylamine), catalyzes the incorporation of the biotin label into the coated protein. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric HRP substrate.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a solution of a glutamine-rich protein (e.g., 100 µg/mL casein in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with PBST.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture containing assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 mM DTT), biotin-pentylamine (e.g., 1 mM), and the TGase 2 inhibitor at various concentrations.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding purified human recombinant TGase 2.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by washing the wells three times with PBST.
-
-
Detection:
-
Add a solution of streptavidin-HRP conjugate diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with PBST.
-
Add a colorimetric HRP substrate (e.g., TMB) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the color reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the colorimetric assay to determine the IC50 values.
-
Signaling Pathways Involving TGase 2
TGase 2 is implicated in complex signaling networks that are often dysregulated in disease. Understanding these pathways is crucial for the rational design and application of TGase 2 inhibitors.
TGase 2 in Cancer Progression
In various cancers, TGase 2 has been shown to promote tumor growth, metastasis, and chemoresistance through its interaction with multiple signaling pathways.
TGase 2 in Celiac Disease Pathogenesis
In celiac disease, TGase 2 plays a critical role in the deamidation of gluten peptides, which enhances their immunogenicity and triggers an inflammatory response in genetically susceptible individuals.
Conclusion
The landscape of TGase 2 inhibitors is expanding, offering promising avenues for the treatment of various diseases. This compound, with its allosteric mechanism of action, presents a distinct profile compared to active-site directed and oxidative inhibitors. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific context, including the desired level of selectivity and the targeted cellular environment. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
Validating the Specificity of GK921 for Transglutaminase 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transglutaminase 2 (TG2) inhibitor, GK921, with other alternative inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant pathways and workflows to aid researchers in assessing the specificity and performance of this compound.
Comparative Analysis of Transglutaminase 2 Inhibitors
The validation of any enzyme inhibitor's specificity is crucial for its development as a therapeutic agent or a research tool. This compound is a notable allosteric inhibitor of TG2, and its performance can be benchmarked against a range of other inhibitors with different mechanisms of action.
| Inhibitor | Mechanism of Action | Target | IC50 / Ki | Selectivity Profile |
| This compound | Allosteric, non-covalent | TG2 | 7.71 µM (IC50) | Binds to the N-terminus of TG2; selectivity against other TG isoforms is not widely reported in the literature. |
| Cystamine | Competitive amine substrate | Transglutaminases | Varies | Generally non-specific for TG2. |
| Putrescine | Competitive amine substrate | Transglutaminases | Varies | Generally non-specific for TG2. |
| ZED3197 | Irreversible, active-site directed | Factor XIIIa, TG2 | 24 nM (IC50 for FXIIIa), ~456 nM (IC50 for TG2) | 19-fold selective for Factor XIIIa over TG2.[1] |
| ERW1041E | Irreversible, active-site directed | TG2 | 6.25-12.5 µM (MIC in situ) | Specificity against other TG isoforms not detailed.[2] |
| [11C]1 | Irreversible | TG2 | 53 nM (IC50) | Not specified. |
| [18F]2 | Irreversible, peptidic | TG2 | 104 nM (IC50) | Not specified. |
Experimental Protocols for Validating Inhibitor Specificity
Accurate and reproducible experimental methods are fundamental to validating the specificity of an inhibitor. Below are detailed protocols for key assays.
Protocol 1: Colorimetric Transglutaminase 2 Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and is suitable for determining the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human TG2
-
Assay Buffer (e.g., Tris buffer, pH 6.0)
-
Substrate 1: CBZ-Glutaminylglycine
-
Substrate 2: Hydroxylamine
-
Glutathione (reduced form)
-
Calcium Chloride (CaCl2)
-
Stop Solution (e.g., Ferric Chloride in HCl)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 525 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction cocktail containing Tris buffer, CBZ-Glutaminylglycine, Hydroxylamine, Glutathione, and CaCl2 in the appropriate concentrations.
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Assay Performance:
-
Add 50 µL of the inhibitor dilutions to the wells of a 96-well plate.
-
Add 50 µL of the TG2 enzyme solution to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for the enzymatic reaction.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 525 nm using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Kinetic Analysis of TG2 Inhibition
This protocol provides a framework for determining the kinetic parameters of an inhibitor, such as the inhibition constant (Ki), which offers a more detailed characterization of its interaction with the enzyme.
Materials:
-
All materials from Protocol 1
-
A range of concentrations of the TG2 substrate (CBZ-Glutaminylglycine)
Procedure:
-
Initial Velocity Measurements:
-
Perform the TG2 activity assay as described in Protocol 1, but with varying concentrations of the substrate.
-
For each substrate concentration, measure the initial reaction velocity (rate of product formation) in the absence and presence of different concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration using a Michaelis-Menten plot.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value using appropriate equations derived from the Lineweaver-Burk plots. For competitive inhibition, the apparent Km is increased, while Vmax remains unchanged. For non-competitive inhibition, Vmax is decreased, but Km remains the same.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating TG2 Inhibitor Specificity
The following diagram outlines a typical workflow for the comprehensive validation of a TG2 inhibitor's specificity.
Caption: Workflow for validating the specificity of a TG2 inhibitor.
TG2 Signaling Pathways
TG2 is implicated in various signaling pathways that are crucial in both normal physiology and disease states. This compound's allosteric inhibition of TG2 can modulate these pathways. The diagram below illustrates the central role of TG2 in the NF-κB and p53 signaling pathways, which are often dysregulated in cancer.[3][4]
Caption: TG2's role in NF-κB and p53 signaling pathways.
Conclusion
The validation of this compound's specificity for TG2 requires a multi-faceted approach that includes direct comparison with other inhibitors, rigorous enzymatic and kinetic assays, and profiling against other transglutaminase isoforms. While this compound presents a promising allosteric mechanism of inhibition, a comprehensive understanding of its selectivity is paramount for its application in research and drug development. The protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and validate the specificity of this compound and other TG2 inhibitors.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. TG2 and NF-kB signaling coordinates the survival of mantle cell lymphoma cells via IL-6-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GK921 versus siRNA Knockdown for Targeting Transglutaminase 2
For Researchers, Scientists, and Drug Development Professionals
Transglutaminase 2 (TGase 2), a multifunctional enzyme implicated in a variety of cellular processes, has emerged as a significant therapeutic target in various diseases, including cancer and fibrotic disorders. For researchers investigating the roles of TGase 2, two powerful tools are available for modulating its activity: the small molecule inhibitor GK921 and siRNA-mediated gene knockdown. This guide provides a detailed comparison of the efficacy of these two approaches, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. siRNA Knockdown of TGase 2
| Feature | This compound | siRNA Knockdown of TGase 2 |
| Mechanism of Action | Allosteric inhibition | Post-transcriptional gene silencing |
| Target | TGase 2 protein | TGase 2 mRNA |
| Mode of Inhibition | Reversible, conformational change | Transient reduction of protein expression |
| Specificity | High for TGase 2 | High for TGase 2 mRNA sequence |
| Effective Concentration | Micromolar (µM) range | Nanomolar (nM) range |
| Key Advantage | Rapid onset of inhibition | Highly specific reduction of target protein |
| Considerations | Potential off-target effects | Requires transfection optimization, transient effect |
Efficacy Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and siRNA in modulating TGase 2 activity and downstream cellular effects.
Table 1: Inhibition of TGase 2 Enzymatic Activity
| Method | Metric | Value | Cell/System | Reference |
| This compound | IC50 | 7.71 µM | Human Recombinant TGase 2 | [1] |
Table 2: Effect on TGase 2 Protein Levels and Cell Viability
| Method | Concentration | % Protein Reduction | % Change in Cell Viability | Cell Line | Reference |
| siRNA | 10 nM | Dose-dependent decrease | Significant decrease | - | - |
Table 3: Downstream Cellular Effects
| Method | Concentration | Effect | Fold Change/Percentage | Cell Line | Reference |
| This compound | Dose-dependent | p53 stabilization | Concentration-dependent increase in p53 levels | - | [2] |
| This compound | Dose-dependent | Induction of Apoptosis | Concentration-dependent increase in cleaved PARP | - | [2] |
| siRNA | - | Inhibition of Apoptosis | - | Hypoxic tumor cells | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Signaling Pathway of TGase 2 Inhibition
Caption: TGase 2 signaling and points of intervention.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing this compound and siRNA efficacy.
Logical Comparison Framework
Caption: Logical framework for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Transglutaminase 2 Activity Assay
This assay measures the enzymatic activity of TGase 2 by monitoring the incorporation of a primary amine into a glutamine-containing substrate.
Materials:
-
Recombinant human TGase 2
-
This compound inhibitor
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT
-
Substrate A: N,N-dimethylcasein (amine acceptor)
-
Substrate B: Biotinylated cadaverine (amine donor)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Protocol:
-
Prepare a solution of recombinant TGase 2 in Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 20 µL of the TGase 2 solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 60 µL of a pre-warmed mixture of Substrate A (1 mg/mL) and Substrate B (10 µM) in Assay Buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 50 mM EDTA.
-
Coat a separate high-binding 96-well plate with 100 µL of 0.1 mg/mL N,N-dimethylcasein overnight at 4°C.
-
Wash the coated plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Transfer 100 µL of the reaction mixture from the first plate to the coated plate and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in PBST) and incubate for 30 minutes at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for TGase 2 and p53
This protocol describes the detection and quantification of TGase 2 and p53 protein levels in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TGase 2, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Culture and treat cells with this compound or transfect with TGase 2 siRNA as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TGase 2 or anti-p53) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
For quantification, strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Densitometry analysis can be performed using image analysis software to quantify the protein band intensities.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound or transfect with TGase 2 siRNA.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
References
Benchmarking GK921 Against Standard-of-Care Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent GK921 against current standard-of-care therapies for renal cell carcinoma (RCC) and pancreatic cancer. The information is based on available preclinical data.
Executive Summary
This compound is a novel small molecule inhibitor of transglutaminase 2 (TGase 2) that has shown promising preclinical activity in models of renal cell carcinoma and pancreatic cancer. Its mechanism of action, involving the stabilization of the tumor suppressor protein p53, offers a distinct approach compared to current standard-of-care treatments. For renal cell carcinoma, the standard of care has shifted towards targeted therapies like sunitinib, while for pancreatic cancer, gemcitabine-based chemotherapy remains a cornerstone. This guide presents the available preclinical data for this compound and these standard therapies to facilitate a comparative assessment.
Data Presentation
In Vitro Cytotoxicity
| Compound | Cancer Type | Cell Lines | Average GI50 (µM) | Citation(s) |
| This compound | Renal Cell Carcinoma | 8 RCC cell lines | 0.905 | [1] |
In Vivo Efficacy
Renal Cell Carcinoma (Xenograft Models)
| Treatment | Cell Line | Dosage | Tumor Growth Inhibition | Citation(s) |
| This compound | ACHN, CAKI-1 | 8 mg/kg, oral, 5 days/week | Almost complete reduction in tumor growth | [2] |
Note: Direct head-to-head preclinical studies comparing this compound with sunitinib in the same RCC xenograft models were not identified in the public domain.
Pancreatic Cancer (Xenograft Models)
Preclinical data for this compound as a monotherapy in pancreatic cancer xenograft models were not available in the reviewed literature. This compound has been investigated in combination with cisplatin, where it was shown to inhibit the epithelial-to-mesenchymal transition.
Experimental Protocols
This compound In Vivo Xenograft Study (Renal Cell Carcinoma)
-
Cell Lines: ACHN and CAKI-1 human renal cell carcinoma cells.
-
Animal Model: Xenograft tumor models in mice.
-
Treatment: this compound dissolved in DMSO was administered orally at a dose of 8 mg/kg, five days a week for 64 days.
-
Tumor Measurement: Primary tumor size was measured every 2-3 days using calipers, and tumor volume was calculated.[2]
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Fixation: The cells are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% (wt/vol) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (vol/vol) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read at 510 nm using a microplate reader. The GI50 (concentration for 50% inhibition of cell growth) is then calculated.[3][4][5][6][7]
Western Blot Analysis for p53 and Cleaved PARP
-
Cell Lysis: Cells are treated with the compound of interest, harvested, and lysed in a suitable buffer to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p53 and cleaved poly(ADP-ribose) polymerase (c-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9][10]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Xenograft study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 4.4. Sulforhodamine B (SRB) Cell Viability Assay [bio-protocol.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GK921
This document provides immediate, essential safety and logistical information for the handling and disposal of GK921, a transglutaminase 2 (TGase 2) inhibitor. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed. The following personal protective equipment is recommended to minimize exposure and ensure safety:
-
Eye Protection: Wear safety glasses with side shields to prevent contact with eyes.
-
Skin Protection: Use protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. Contaminated clothing should be removed immediately.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form where dust generation is possible, wear suitable respiratory equipment.
Health and Safety Information
To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. Hazardous properties cannot be entirely excluded, but are unlikely when handled appropriately.
First Aid Measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Handling and Storage
-
Handling: Avoid inhalation of dust. Ensure adequate ventilation in the handling area.
-
Storage: this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1]
Disposal Plan
Specific disposal instructions for this compound are not provided by the manufacturer. However, based on general laboratory waste management procedures, the following steps should be taken:
-
Segregation: Dispose of waste contaminated with this compound separately from general waste. This includes pipette tips, gloves, and any contaminated labware.
-
Containment: Place solid waste in a designated, labeled biohazard bag or container.[2] Liquid waste should be collected in a sealed, labeled container.
-
Treatment: For liquid waste containing this compound, especially from cell culture, decontamination by autoclaving may be appropriate.[3]
-
Final Disposal: All waste should be disposed of through a licensed facility in accordance with local, state, and federal regulations for chemical and biological waste.[2][3] Do not dispose of untreated materials in ordinary waste bins.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC₅₀ | 7.71 μM | Human recombinant TGase 2 | [1] |
| GI₅₀ (average) | 0.905 μM | Panel of eight renal cell carcinoma (RCC) cell lines | [4] |
| In Vivo Dosage | 8 mg/kg | ACHN and Caki-1 RCC mouse xenograft models | [1][4] |
| Solubility | 30 mg/ml | DMF, DMSO, Ethanol | [4] |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical experimental workflow to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining the GI₅₀ of this compound in RCC cells.
This compound Signaling Pathway in Cancer Cells
The diagram below illustrates the proposed mechanism of action for this compound in inducing apoptosis in cancer cells through the stabilization of p53.
Caption: this compound inhibits TGase 2, leading to p53 stabilization and apoptosis.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
